Aprotinin
Beschreibung
Eigenschaften
IUPAC Name |
(3S)-4-[[(2S)-1-[[(1R,2aS,4S,5aS,8aS,11aS,13S,14aS,16S,17aR,19S,20aS,25S,26aS,29aS,31S,32aS,34S,35aS,37R,38aS,41aS,42R,44aS,45S,47aS,48S,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aS,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93R)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,13,45-tris[(1R)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,221-,222-,223-,224-,225-,226-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNFWUPYTFPOJU-LPYSRVMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C284H432N84O79S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6511 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Aprotinin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11950 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless | |
CAS No. |
9087-70-1, 9035-81-8 | |
| Record name | Aprotinin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009087701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprotinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06692 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trypsin inhibitor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trypsin inhibitor, pancreatic basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APROTININ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7502 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>100 °C | |
| Record name | Aprotinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06692 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Core Mechanism of Aprotinin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprotinin, a serine protease inhibitor, has been a subject of extensive research and clinical interest for its profound effects on hemostasis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. The following sections delve into its molecular interactions, its impact on critical signaling pathways, and the experimental methodologies used to elucidate its function.
This compound is a competitive inhibitor of several serine proteases.[1] Its primary mechanism involves the formation of stable, reversible complexes with the active sites of these enzymes, thereby blocking their proteolytic activity.[2] This inhibitory action is central to its therapeutic effects, particularly in reducing perioperative blood loss.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound as a serine protease inhibitor is quantified by its inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition. The table below summarizes the Ki values of this compound for several key serine proteases.
| Target Protease | Inhibitory Constant (Ki) |
| Trypsin (bovine) | 0.06 pM[3][4] |
| Chymotrypsin (bovine) | 9 nM[3][4] |
| Plasmin (human) | 0.23 nM[4] |
| Kallikrein (plasma) | 30 nM[3] |
| Kallikrein (tissue) | 1 nM[3] |
| Elastase (human leukocytes) | 3.5 µM[3] |
| Urokinase (human) | 8.0 µM[3] |
Core Signaling Pathways Modulated by this compound
This compound exerts its primary physiological effects by intervening in two critical and interconnected signaling cascades: the intrinsic coagulation pathway and the fibrinolytic pathway.
The Intrinsic Coagulation Pathway (Contact Activation Pathway)
The intrinsic pathway is initiated when blood comes into contact with a negatively charged surface, leading to a cascade of enzymatic activations that culminate in the formation of a fibrin clot. This compound's key intervention point in this pathway is the inhibition of plasma kallikrein.[2] By inhibiting kallikrein, this compound indirectly downregulates the activation of Factor XII to Factor XIIa, a critical initiating step of the intrinsic cascade.[2] This leads to a reduction in the subsequent activation of downstream clotting factors and ultimately, a decrease in thrombin generation.[2][5]
The Fibrinolytic Pathway
Fibrinolysis is the physiological process that degrades fibrin clots, preventing excessive thrombosis and promoting vessel patency after injury. The key enzyme in this pathway is plasmin, which is generated from its zymogen, plasminogen, by plasminogen activators such as tissue plasminogen activator (t-PA) and urokinase. This compound is a potent inhibitor of plasmin.[2] By directly binding to and inactivating plasmin, this compound prevents the degradation of the fibrin matrix, thereby stabilizing the clot and reducing bleeding.[2]
Detailed Methodologies for Key Experiments
The following sections provide detailed protocols for key in vitro assays used to characterize the mechanism of action of this compound.
Chromogenic Substrate Assay for Serine Protease Inhibition
This assay is used to determine the inhibitory activity of this compound against a specific serine protease (e.g., trypsin, plasmin, kallikrein) by measuring the cleavage of a synthetic chromogenic substrate.
Principle: The protease cleaves a colorless chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of color development, and the degree of inhibition is proportional to the inhibitor concentration.
Materials:
-
Purified serine protease (e.g., bovine trypsin)
-
This compound standard solution of known concentration
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer.
-
In a 96-well microplate, add a fixed volume of the protease solution to each well.
-
Add an equal volume of the this compound dilutions (or buffer for the control) to the wells containing the protease.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (kinetic mode).
-
The rate of the reaction (V) is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
The Ki value can be determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).
In Vitro Activated Clotting Time (ACT) Assay
The ACT assay is a global test of the intrinsic and common coagulation pathways and is used to assess the anticoagulant effect of substances like this compound.
Principle: Whole blood is exposed to an activator of the intrinsic pathway (e.g., celite, kaolin), and the time taken for a clot to form is measured. An increase in the ACT indicates an inhibition of the coagulation cascade.
Materials:
-
Freshly drawn whole blood
-
This compound solution
-
ACT tubes containing an activator (e.g., celite or kaolin)
-
Water bath or heating block at 37°C
-
Automated or manual clot detection system
Procedure:
-
Pre-warm the ACT tubes to 37°C.
-
Draw a fresh whole blood sample.
-
Immediately add a specific volume of the blood sample to the pre-warmed ACT tube.
-
Simultaneously, in a parallel tube, add the same volume of blood followed by a specific concentration of this compound.
-
Start a timer immediately after the addition of blood.
-
Incubate the tubes at 37°C and gently tilt them at regular intervals to observe for clot formation.
-
The time from the addition of blood to the first visible sign of a fibrin clot is recorded as the ACT.
-
Compare the ACT of the this compound-treated sample to the baseline ACT to determine the extent of coagulation inhibition.
In Vitro Fibrinolysis Assay (Clot Lysis Assay)
This assay measures the ability of this compound to inhibit the breakdown of a pre-formed fibrin clot.
Principle: A fibrin clot is formed in vitro, and the rate of its lysis, induced by a plasminogen activator, is monitored over time. The presence of this compound will inhibit plasmin activity and delay clot lysis.
Materials:
-
Platelet-poor plasma
-
Thrombin solution
-
Calcium chloride (CaCl2) solution
-
Tissue plasminogen activator (t-PA)
-
This compound solution
-
96-well microplate
-
Microplate reader capable of measuring turbidity (e.g., at 405 nm)
Procedure:
-
In a 96-well microplate, add platelet-poor plasma to each well.
-
Add different concentrations of this compound (or buffer for control) to the wells.
-
Add t-PA to each well to initiate fibrinolysis.
-
Initiate clot formation by adding a solution of thrombin and CaCl2.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in optical density (turbidity) over time. Clot formation is indicated by an increase in turbidity, and clot lysis is indicated by a decrease in turbidity.
-
The time to 50% clot lysis is determined for each concentration of this compound.
-
The inhibitory effect of this compound on fibrinolysis is quantified by the prolongation of the clot lysis time.[2]
Conclusion
This compound's mechanism of action is centered on its potent, competitive, and reversible inhibition of key serine proteases. By targeting plasma kallikrein in the intrinsic coagulation pathway and plasmin in the fibrinolytic pathway, this compound effectively modulates hemostasis, leading to reduced bleeding. The quantitative data on its inhibitory constants and the detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar protease inhibitors. The provided visualizations of the affected signaling pathways offer a clear conceptual understanding of its multifaceted mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the contact, neutrophil, and platelet activation systems during simulated extracorporeal perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reduction of blood activation in patients receiving this compound during cardiopulmonary bypass for coronary artery surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Aprotinin: From Source to Laboratory Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of aprotinin, a serine protease inhibitor widely utilized in laboratory settings. The document details its sources, extraction and purification methodologies, and activity assessment protocols. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding.
Introduction to this compound
This compound, also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a small, single-chain polypeptide consisting of 58 amino acids with a molecular weight of approximately 6512 Daltons.[1] Its compact tertiary structure, stabilized by three disulfide bridges, confers remarkable stability against high temperatures, extreme pH, and proteolytic degradation.[2][3] this compound is a competitive inhibitor of several serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[2][4] This inhibitory activity is central to its applications in preventing protein degradation during cell lysis and protein extraction, as well as in various in vitro diagnostic assays.[5][6]
Sources of this compound for Laboratory Use
This compound for laboratory applications is primarily sourced from either natural bovine tissues or produced recombinantly in various expression systems.
-
Natural Source: The traditional and a significant source of this compound is bovine lung.[2][7] The protein is extracted and purified from homogenized lung tissue. While this source provides this compound with its native structure and function, it carries the potential for batch-to-batch variability and the presence of animal-derived contaminants.
-
Recombinant Sources: To overcome the limitations of natural sourcing, recombinant this compound is produced in various host systems, offering higher purity, consistency, and a more controlled production process. Common recombinant expression systems include:
-
Escherichia coli: A widely used prokaryotic system for producing non-glycosylated proteins like this compound.[8]
-
Yeast (e.g., Pichia pastoris): A eukaryotic system capable of secreting the expressed protein, which can simplify downstream purification.[9]
-
Transgenic Plants (e.g., Corn): Plants offer a scalable and cost-effective platform for producing recombinant proteins.[10][11][12]
-
Extraction and Purification of this compound
The purification of this compound, from both natural and recombinant sources, involves a multi-step process aimed at achieving high purity and specific activity.
Extraction from Bovine Lung
A common procedure for extracting this compound from bovine lung involves initial homogenization of the tissue followed by acidic extraction and heat precipitation to remove a significant portion of contaminating proteins.[13]
Chromatographic Purification
Following initial extraction, various chromatographic techniques are employed to purify this compound to a high degree.
-
Affinity Chromatography: This is a highly effective method that utilizes the specific binding of this compound to immobilized trypsin or a synthetic ligand that mimics its natural substrate.[7]
-
Ion Exchange Chromatography (IEX): Due to its high isoelectric point (pI ≈ 10.5), this compound is positively charged at neutral pH and can be effectively purified using cation exchange chromatography.[10][11][13]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their hydrophobicity and can be used as a polishing step in the purification process.[10]
-
Gel Filtration Chromatography: Also known as size exclusion chromatography, this method separates molecules based on their size and is often used for final purification and to confirm the monomeric state of this compound.[7][13]
The following diagram illustrates a general workflow for the extraction and purification of this compound.
Quantitative Data on this compound Purification
The following tables summarize quantitative data from various studies on this compound purification, providing a comparison of different sources and methodologies.
Table 1: Purification of this compound from Bovine Lung
| Purification Step | Protein Recovery (%) | Bioactivity Recovery (%) | Specific Activity (KIU/mg) | Purity (%) | Reference |
| Affinity Chromatography & Ultrafiltration | 2.2 | 92.6 | 15,907.1 ± 10.2 | ~97-100 | [7] |
| Ion Exchange & Gel Filtration | 50-60 | - | 6,000 - 6,500 | - | [13] |
Table 2: Purification of Recombinant this compound from Transgenic Corn
| Purification Step | Purification Fold | Yield (%) | Specific Activity (% of Affinity-Purified) | Reference |
| Cation Exchange Chromatography | 7.6 | 76.4 | - | [10] |
| Hydrophobic Interaction Chromatography | 2.7 | 44.0 | 75.3 | [10] |
Note: KIU stands for Kallikrein Inhibitor Unit. The definition of activity units can vary between studies.
Experimental Protocols
Protocol for Affinity Purification of this compound from Bovine Lung
This protocol is based on the methodology described by Li et al. (2015).[7]
-
Preparation of Affinity Sorbent: A synthetic ligand simulating sucrose octasulfate is synthesized and coupled to a Sepharose matrix.
-
Tissue Homogenization and Extraction: Bovine lung tissue is homogenized in a suitable buffer. The homogenate is then subjected to extraction to release this compound.
-
Clarification: The crude extract is clarified by centrifugation to remove cellular debris.
-
Affinity Chromatography:
-
The clarified extract is loaded onto the prepared affinity column.
-
The column is washed extensively with a binding buffer to remove unbound proteins.
-
This compound is eluted from the column using a high salt concentration or a change in pH.
-
-
Ultrafiltration: The eluted fraction containing this compound is concentrated and further purified by ultrafiltration to remove small molecule contaminants and for buffer exchange.
-
Analysis: The purity and activity of the final product are assessed by SDS-PAGE, gel filtration chromatography, and a trypsin inhibitor activity assay.
Protocol for Enzymatic Assay of this compound Activity
This protocol is a generalized method based on the principles described by Sigma-Aldrich.[14]
-
Principle: The assay measures the ability of this compound to inhibit the activity of trypsin. Trypsin hydrolyzes a chromogenic substrate, Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA), releasing p-nitroaniline, which can be measured spectrophotometrically at 405 nm.
-
Reagents:
-
Triethanolamine buffer (200 mM, pH 7.8) containing 20 mM Calcium Chloride.
-
BAPNA solution (0.1% w/v).
-
Trypsin solution of a known activity.
-
This compound solution (sample to be tested).
-
-
Procedure:
-
A reaction mixture containing the buffer and BAPNA is prepared and equilibrated at 25°C.
-
The reaction is initiated by adding the trypsin solution.
-
The rate of p-nitroaniline formation is measured by monitoring the increase in absorbance at 405 nm over time (uninhibited rate).
-
The assay is repeated in the presence of the this compound solution (inhibited rate).
-
-
Calculation: The percentage of inhibition is calculated, and the activity of the this compound sample is determined in Trypsin Inhibitor Units (TIU). One TIU is defined as the amount of inhibitor that decreases the activity of two trypsin units by 50%.
This compound's Mechanism of Action: Inhibition of Serine Proteases
This compound functions as a competitive inhibitor of serine proteases.[4] The key to its inhibitory action is the lysine-15 residue located in its active site loop, which binds tightly to the specificity pocket of the target protease, blocking its catalytic activity.[3][4] This mechanism is particularly relevant in the context of the coagulation and fibrinolysis cascades, where this compound inhibits key enzymes like kallikrein and plasmin.
The following diagram illustrates the inhibitory effect of this compound on the intrinsic pathway of coagulation and fibrinolysis.
Quality Control for Laboratory Use
For reliable and reproducible experimental results, the quality of this compound is paramount. Key quality control parameters include:
-
Purity: Assessed by methods like SDS-PAGE and RP-HPLC to ensure the absence of contaminating proteins.[1]
-
Specific Activity: Determined by enzymatic assays to quantify the inhibitory potency of the this compound preparation.[8][15]
-
Stability: this compound solutions should be stored appropriately (e.g., at -20°C) to maintain activity.[16] The stability of both lyophilized powder and reconstituted solutions should be considered.
Conclusion
This compound remains an indispensable tool in the life sciences laboratory. Understanding its sources, the intricacies of its purification, and the methods for assessing its activity is crucial for researchers, scientists, and drug development professionals. The choice between naturally sourced and recombinant this compound will depend on the specific application, with recombinant sources generally offering higher purity and consistency. Adherence to rigorous purification and quality control protocols ensures the reliability of experimental outcomes where protease inhibition is critical.
References
- 1. raybiotech.com [raybiotech.com]
- 2. This compound [sigmaaldrich.com]
- 3. This compound, Bovine Lung | LeeBio.com [leebio.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Applications in Biotechnology and Pharmaceutical Manufacturing Processes [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. Affinity purification of this compound from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant this compound – 南京赛诺生物制药 [cellnuo.com]
- 9. Expression, purification, biochemical and pharmacological characterization of a recombinant this compound variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of recombinant this compound from transgenic corn germ fraction using ion exchange and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Production of pharmaceutical-grade recombinant this compound and a monoclonal antibody product using plant-based transient expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. drugfuture.com [drugfuture.com]
- 16. An improved (99m)Tc-aprotinin kit formulation: quality control analysis of radiotracer stability and cold kit shelf life - PubMed [pubmed.ncbi.nlm.nih.gov]
Aprotinin: A Comprehensive Technical Guide on its Molecular Weight and Structure for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprotinin, also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a small, monomeric globular polypeptide that functions as a competitive serine protease inhibitor.[1] Historically used as an antifibrinolytic agent to reduce bleeding during complex surgeries, its application has been a subject of extensive research and clinical evaluation.[1] This technical guide provides an in-depth overview of the molecular and structural characteristics of this compound, along with detailed methodologies for its characterization, aimed at supporting research, scientific, and drug development endeavors.
Molecular and Structural Properties
This compound, derived from bovine lung tissue, is a single-chain polypeptide composed of 58 amino acids. Its structure is characterized by a compact, stable tertiary conformation stabilized by three disulfide bonds: Cys5-Cys55, Cys14-Cys38, and Cys30-Cys51.[1] This rigid structure contributes to its remarkable stability against high temperatures, extreme pH, and proteolytic degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Property | Value | References |
| Molecular Weight (Da) | 6511.44 - 6512 | [1] |
| Empirical Formula | C₂₈₄H₄₃₂N₈₄O₇₉S₇ | [2] |
| Number of Amino Acids | 58 | [1][3] |
| Isoelectric Point (pI) | ~10.5 | |
| Amino Acid Sequence | RPDFCLEPPYTGPCKARIIRYFYNAKAGLCQTFVYGGCRAKRNNFKSAEDCMRTCGGA | [1] |
| Disulfide Bonds | Cys5-Cys55, Cys14-Cys38, Cys30-Cys51 | [1] |
| PDB IDs (examples) | 4PTI, 5PTI, 6PTI | [1] |
Mechanism of Action: Inhibition of Serine Proteases
This compound is a competitive inhibitor of several serine proteases, including trypsin, chymotrypsin, plasmin, and plasma kallikrein.[4][5] The mechanism of inhibition involves the binding of the lysine-15 (Lys15) residue of this compound into the specificity pocket of the target protease, effectively blocking its active site.[1] This interaction is reversible, and the complex can dissociate at pH extremes (below 3 or above 10).
Signaling Pathway: this compound's Role in the Coagulation Cascade
This compound's primary therapeutic effect stems from its inhibition of key enzymes in the coagulation and fibrinolytic pathways. By inhibiting plasma kallikrein, this compound interferes with the intrinsic pathway of coagulation. Inhibition of plasmin directly slows down fibrinolysis, the process of clot breakdown.[5]
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound.
Purification of this compound from Bovine Lung
This protocol is adapted from established affinity purification methods.[1][2]
1. Materials and Reagents:
-
Bovine lung tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Affinity chromatography column with immobilized trypsin or a synthetic ligand mimicking sucrose octasulfate
-
Wash buffer (e.g., Homogenization buffer with 0.5 M NaCl)
-
Elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Ultrafiltration device (e.g., 3 kDa MWCO)
2. Procedure:
-
Homogenize fresh or frozen bovine lung tissue in homogenization buffer on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to remove cellular debris.
-
Filter the supernatant through cheesecloth and then a 0.45 µm filter.
-
Load the clarified supernatant onto the pre-equilibrated affinity chromatography column.
-
Wash the column extensively with wash buffer until the A280nm of the flow-through returns to baseline.
-
Elute the bound this compound with elution buffer, collecting fractions into tubes containing neutralization buffer.
-
Pool the fractions containing this compound (identified by SDS-PAGE and/or activity assay).
-
Concentrate and buffer exchange the purified this compound using an ultrafiltration device.
-
Assess purity by SDS-PAGE and determine protein concentration (e.g., by A280nm, using an extinction coefficient of 0.83 for a 1 mg/mL solution).
Molecular Weight Determination by MALDI-TOF Mass Spectrometry
This protocol provides a general guideline for determining the molecular weight of purified this compound.[6][7]
1. Materials and Reagents:
-
Purified this compound solution (0.1-1 mg/mL in a volatile buffer, e.g., 50 mM ammonium bicarbonate)
-
MALDI matrix solution (e.g., saturated sinapinic acid in 50% acetonitrile, 0.1% trifluoroacetic acid)
-
MALDI target plate
-
Calibration standards (proteins of known molecular weight bracketing that of this compound)
2. Procedure:
-
Mix the purified this compound solution with the matrix solution in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
Spot the calibration standards on adjacent positions on the target plate using the same procedure.
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear, positive ion mode.
-
Calibrate the spectrum using the known masses of the calibration standards.
-
Determine the molecular weight of this compound from the calibrated mass spectrum.
Structural Elucidation by X-ray Crystallography
The following is a generalized protocol for the crystallization and structure determination of this compound. Specific conditions may require optimization.[8][9]
1. Materials and Reagents:
-
Highly pure and concentrated this compound solution (>10 mg/mL in a low ionic strength buffer)
-
Crystallization screening kits (various precipitants, buffers, and salts)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol)
-
X-ray diffraction equipment (in-house or synchrotron source)
2. Procedure:
-
Crystallization Screening: Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods. Mix a small volume (e.g., 1 µL) of the this compound solution with an equal volume of the reservoir solution from a crystallization screen.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, protein concentration) to obtain larger, well-diffracting crystals.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a cryogenic temperature (e.g., 100 K).
-
Structure Determination and Refinement: Process the diffraction data to obtain electron density maps. Determine the structure using molecular replacement with a known this compound structure (e.g., PDB ID: 5PTI) as a search model. Refine the atomic model against the experimental data.
Structural Analysis by NMR Spectroscopy
This protocol outlines the basic steps for preparing an this compound sample for NMR analysis.[10][11]
1. Materials and Reagents:
-
Purified this compound (isotopically labeled with ¹⁵N and/or ¹³C for detailed structural studies)
-
NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O)
-
NMR tubes (high-precision)
2. Procedure:
-
Dissolve the lyophilized this compound in the NMR buffer to a final concentration of 0.5-1.0 mM.
-
Filter the solution to remove any aggregates.
-
Transfer the sample to a clean, dry NMR tube.
-
Acquire NMR data (e.g., ¹H-¹⁵N HSQC for initial assessment of folding and purity, followed by 3D experiments like HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH for backbone assignment and structure calculation).
-
Process and analyze the NMR data to determine the three-dimensional structure of this compound in solution.
Serine Protease Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibitory activity of this compound against trypsin using the substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).[12]
1. Materials and Reagents:
-
Trypsin solution (e.g., 0.25 mg/mL in 1 mM HCl)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., 200 mM Triethanolamine, 20 mM CaCl₂, pH 7.8)
-
BAPNA solution (e.g., 1 mg/mL in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
In a 96-well plate, add 20 µL of this compound solution (or buffer for the uninhibited control).
-
Add 20 µL of trypsin solution to each well.
-
Incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of BAPNA solution to each well.
-
Immediately measure the increase in absorbance at 405 nm over time in a kinetic mode.
-
Calculate the rate of reaction (ΔA405/min) for each concentration of this compound.
-
Determine the percent inhibition and, if desired, the IC₅₀ value for this compound.
Conclusion
This technical guide provides a comprehensive resource for researchers and professionals working with this compound. The detailed information on its molecular weight, structure, and relevant experimental protocols is intended to facilitate further investigation into its biochemical properties and potential therapeutic applications. The provided methodologies offer a solid foundation for the characterization and analysis of this important serine protease inhibitor.
References
- 1. Affinity purification of this compound from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 9. Crystallization and preliminary crystallographic characterization of three peptidic inhibitors in complex with α-thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr-bio.com [nmr-bio.com]
- 11. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 12. mpbio.com [mpbio.com]
Aprotinin as a Serine Protease Inhibitor: An In-depth Technical Guide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprotinin, a polypeptide of 58 amino acids, is a well-characterized competitive serine protease inhibitor.[1] Also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), it forms stable, reversible complexes with the active sites of a variety of serine proteases, effectively blocking their proteolytic activity.[2] Its broad inhibitory spectrum, encompassing key enzymes in coagulation, fibrinolysis, and inflammatory pathways, has made it a valuable tool in in vitro research and a therapeutic agent in specific clinical settings.[3][4] This technical guide provides an in-depth overview of this compound's in vitro applications, focusing on its mechanism of action, target proteases, quantitative inhibitory data, detailed experimental protocols, and visualization of its effects on critical signaling pathways.
Mechanism of Action
This compound functions as a competitive inhibitor, binding tightly but reversibly to the active site of serine proteases. The pear-shaped structure of the this compound molecule, particularly the lysine-15 residue at its active center, fits into the specificity pocket of the target protease, mimicking a substrate.[1] This interaction blocks the access of natural substrates to the enzyme's catalytic triad, thereby preventing peptide bond hydrolysis.[5] The dissociation of the this compound-protease complex is pH-dependent, with the complex being less stable at a pH below 3 or above 10.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound against various serine proteases is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the affinity of this compound for the enzyme. A lower Ki value indicates a higher affinity. The IC50 value is the concentration of this compound required to inhibit 50% of the enzyme's activity under specific assay conditions.
| Serine Protease | Organism/Source | Ki Value | IC50 Value | pH | Temperature (°C) |
| Trypsin | Bovine | 0.06 pM | 8.0 | 25 | |
| Bovine | 2.8 x 10⁻¹¹ M[6] | 7.8 | 25 | ||
| Plasmin | Porcine | 4.0 nM | 0.16 µM | 7.8 | 25 |
| Kallikrein (Plasma) | Human | 30 nM; 100 nM | 8.0 | 25 | |
| Kallikrein (Tissue/Pancreatic) | Porcine | 1.0 nM | 8.0 | 25 | |
| Kallikrein (Urine) | Human | 1.7 nM | |||
| Chymotrypsin | Bovine | 9 nM | 8.0 | 25 | |
| Elastase (Human Leukocyte) | Human | 3.5 µM | 8.0 | 25 | |
| Urokinase | Human | 8.0 µM | 8.8 | 25 | |
| Plasminogen Activator | 8 µM; 27 µM |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for reproducible and reliable results. The following are protocols for chromogenic assays to determine the inhibitory activity of this compound against trypsin, plasmin, and kallikrein.
Trypsin Inhibition Assay using Nα-Benzoyl-DL-Arginine p-Nitroanilide (BAPNA)
This assay measures the residual trypsin activity after incubation with this compound by monitoring the hydrolysis of the chromogenic substrate BAPNA. The release of p-nitroaniline results in an increase in absorbance at 405 nm.
Materials:
-
Trypsin solution (e.g., 0.025 mg/mL in 1 mM HCl)
-
This compound solutions of varying concentrations
-
Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) solution (e.g., 0.1% w/v in water)
-
Assay Buffer: 200 mM Triethanolamine, 20 mM CaCl₂, pH 7.8 at 25°C
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer.
-
Add a defined volume of the trypsin solution to the buffer.
-
For the inhibited reaction, add a specific volume of the this compound solution. For the uninhibited control, add an equal volume of the corresponding buffer.
-
Incubate the mixture at 25°C for a pre-determined time (e.g., 5-10 minutes) to allow for the interaction between trypsin and this compound.
-
Initiate the reaction by adding the BAPNA substrate solution to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 405 nm over time.
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the curve.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
Plasmin Inhibition Assay using H-D-Val-Leu-Lys-p-Nitroanilide (S-2251)
This assay quantifies the inhibition of plasmin by this compound using the plasmin-specific chromogenic substrate S-2251.
Materials:
-
Plasmin solution
-
This compound solutions of varying concentrations
-
H-D-Val-Leu-Lys-p-Nitroanilide (S-2251) solution
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Spectrophotometer
Procedure:
-
In a microplate well or cuvette, combine the assay buffer and the plasmin solution.
-
Add the this compound solution to the test wells and an equivalent volume of buffer to the control wells.
-
Incubate the plate at 37°C for a defined period to allow for inhibitor binding.
-
Add the S-2251 substrate to all wells to start the reaction.
-
Measure the absorbance at 405 nm at regular intervals.
-
Determine the reaction rate and calculate the percentage of inhibition as described for the trypsin assay.
Kallikrein Inhibition Assay using H-D-Pro-Phe-Arg-p-Nitroanilide (S-2302)
This method assesses the inhibitory effect of this compound on plasma kallikrein activity using the chromogenic substrate S-2302.
Materials:
-
Plasma Kallikrein solution
-
This compound solutions of varying concentrations
-
H-D-Pro-Phe-Arg-p-Nitroanilide (S-2302) solution
-
Assay Buffer: e.g., 50 mM Tris, 361 mM NaCl, pH 7.8 at 25°C
-
Spectrophotometer
Procedure:
-
Incubate the plasma kallikrein solution with different concentrations of this compound in the assay buffer at 37°C.
-
After the incubation period, add the S-2302 substrate to initiate the reaction.
-
Monitor the change in absorbance at 405 nm over time.
-
Calculate the rate of the reaction and the percentage of inhibition as previously described.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for assessing its inhibitory activity.
Signaling Pathways
Experimental Workflow
Conclusion
This compound remains a cornerstone serine protease inhibitor for in vitro research due to its well-defined mechanism of action and broad inhibitory profile. This guide provides the essential quantitative data, detailed experimental protocols, and visual representations of its interactions with key physiological pathways to aid researchers, scientists, and drug development professionals in their study of this important molecule. The provided methodologies and diagrams serve as a foundation for designing and interpreting in vitro experiments aimed at understanding the multifaceted roles of serine proteases and their inhibition.
References
- 1. This compound [collab.its.virginia.edu]
- 2. bio-techne.com [bio-techne.com]
- 3. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 4. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Aprotinin: A Technical Guide to its Core Functions in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprotinin, also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a naturally occurring polypeptide and a competitive serine protease inhibitor. Derived from bovine lung tissue, this 58-amino acid protein has a molecular weight of approximately 6512 Daltons. Its compact tertiary structure, stabilized by three disulfide bridges, confers remarkable stability against high temperatures, extreme pH, and proteolytic degradation. This compound is widely utilized in biotechnology and pharmaceutical manufacturing to prevent protein degradation during purification and production processes. In cellular and molecular biology research, it serves as a crucial tool to inhibit protease activity in cell lysates and tissue homogenates, thereby preserving protein integrity for analysis. This guide provides an in-depth overview of the fundamental mechanisms and functions of this compound in key cellular processes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of a range of serine proteases. Its mechanism involves the formation of a stable, stoichiometric complex with the active site of the target protease. The lysine-15 residue within the "specificity pocket" of this compound interacts directly with the active serine residue of the protease, effectively blocking substrate access and inhibiting enzymatic activity. This binding is highly specific and reversible, with the inhibitor-enzyme complex dissociating at pH levels below 3 or above 10. The primary targets of this compound include trypsin, chymotrypsin, plasmin, and both plasma and tissue kallikrein.
Core Cellular Functions and Signaling Pathways
This compound's role as a broad-spectrum serine protease inhibitor allows it to modulate several critical physiological and pathological cellular processes.
Hemostasis: Coagulation and Fibrinolysis
This compound significantly impacts hemostasis by inhibiting key enzymes in both the coagulation and fibrinolytic cascades.
-
Inhibition of the Intrinsic Coagulation Pathway : By inhibiting plasma kallikrein, this compound prevents the conversion of Factor XII to its active form, Factor XIIa. This action blocks the initiation of the intrinsic coagulation pathway, leading to an anticoagulant effect characterized by prolonged coagulation time and reduced thrombin generation.
-
Inhibition of Fibrinolysis : this compound is a potent antifibrinolytic agent. It directly inhibits plasmin, the primary enzyme responsible for degrading fibrin clots. By neutralizing plasmin, this compound prevents the breakdown of fibrin, thereby stabilizing clots and reducing bleeding. This is its most well-characterized effect, leading to its clinical use in reducing perioperative blood loss.
Figure 1: this compound's dual-action mechanism in hemostasis pathways.
Inflammation
This compound exhibits significant anti-inflammatory properties primarily by inhibiting kallikrein and plasmin, which are key mediators that amplify the inflammatory response.
-
Kallikrein-Kinin System : By inhibiting kallikrein, this compound blocks the production of bradykinin, a potent inflammatory mediator that increases vascular permeability and pain.
-
Protease-Activated Receptors (PARs) : Thrombin is a potent activator of PAR-1 on endothelial cells and platelets, leading to pro-inflammatory responses. This compound can reduce thrombin generation via the intrinsic pathway and has been shown to directly inhibit PAR-1 cleavage by thrombin on endothelial cells. This blockade prevents downstream signaling events, including the activation of the p42/44 MAPK pathway and the secretion of pro-inflammatory cytokines like IL-6.
-
JNK Signaling Pathway : In vascular smooth muscle cells (VSMCs), this compound has been shown to induce the expression of Heme Oxygenase-1 (HO-1). This induction is mediated by the activation of the JNK signaling pathway. The upregulation of HO-1 contributes to the anti-inflammatory and anti-proliferative effects of this compound by reducing reactive oxygen species (ROS) generation and inhibiting the expression of inducible nitric oxide synthase (iNOS).
Figure 2: Anti-inflammatory signaling pathways modulated by this compound.
Cell Proliferation and Apoptosis
This compound has demonstrated context-dependent effects on cell survival and proliferation.
-
Anti-Proliferative Effects in Cancer : In vitro studies have shown that this compound can significantly inhibit the growth and proliferation of various cancer cell lines, including breast cancer. This effect is thought to be mediated by the inhibition of proteases like the urokinase-type plasminogen activator (uPA)-plasmin system, which are crucial for tumor invasion and metastasis.
-
Anti-Apoptotic Effects : In models of ischemia-reperfusion (I/R) injury, this compound has shown protective effects by reducing apoptosis. For instance, in renal I/R models, this compound treatment led to a significant decrease in tubular cell apoptosis. This neuroprotective effect is associated with the inhibition of pro-apoptotic signaling pathways, including a reduction in caspase-8 activation and a trend toward decreased p38 MAPK activation. Similarly, this compound has been shown to reduce apoptotic neuronal cell death in culture.
Figure 3: this compound's role in inhibiting pro-apoptotic signaling.
Quantitative Data Summary
The inhibitory potency of this compound is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Effective concentrations in cellular assays vary depending on the cell type and experimental context.
Table 1: Inhibitory Constants (Ki) of this compound for Various Serine Proteases
| Target Enzyme | Source | pH | Ki Value | Reference(s) |
| Trypsin | Bovine | 8.0 | 0.06 pM | |
| Chymotrypsin | Bovine | 8.0 | 9 nM | |
| Kallikrein | Pancreatic | 8.0 | 1.0 nM | |
| Kallikrein | Plasma | 8.0 | 30 nM | |
| Plasmin | Porcine | 7.8 | 4.0 nM | |
| Elastase | Human Leukocytes | 8.0 | 3.5 µM | |
| Urokinase | Human | 8.8 | 8.0 µM |
Ki (Inhibition Constant): Represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Ki value indicates a higher binding affinity and more effective inhibition.
Table 2: Effective Concentrations of this compound in Cellular and In Vitro Assays
| Assay / Model | System / Cell Type | Effective Concentration | Observed Effect | Reference(s) |
| Fibrinolysis Inhibition | Human Plasma | IC50: 0.16 µM | Inhibition of clot lysis | |
| Coagulation Inhibition | Human Plasma | 3.2 µM | Doubling of coagulation time | |
| Anti-Proliferation | Breast Cancer Cells (MDA-MB-231, SK-BR-3, MCF-7) | 1 - 1.7 TIU/mL | Significant growth inhibition | |
| Anti-Invasion | Breast Cancer Cells (MDA-MB-231) | 1 - 1.7 TIU/mL | Significant decrease in invasiveness | |
| Anti-Apoptosis | Neuronal Culture | 100 KIU/mL | Reduction of apoptosis from 84.4% to 51.8% | |
| Endothelial Activation | Human Umbilical Vein Endothelial Cells (HUVECs) | 200 - 1600 KIU/mL | Inhibition of thrombin-induced PAR-1 cleavage and IL-6 secretion | |
| VSMC Proliferation | Rat Vascular Smooth Muscle Cells | 10 µM | Inhibition of cytokine-induced proliferation |
Unit Conversion: 1 Trypsin Inhibitor Unit (TIU) is approximately equal to 1,300 Kallikrein Inhibitor Units (KIU). The working concentration in many cell culture applications is around 0.06 to 2 µg/mL (approximately 0.01 to 0.3 µM).
Experimental Protocols
The following are representative protocols for key assays used to evaluate the cellular functions of this compound.
Protocol 1: Trypsin Inhibition Assay (Spectrophotometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of trypsin using a chromogenic substrate.
Materials:
-
Trypsin solution (e.g., 10-20 µg/mL in 1 mM HCl)
-
This compound standards and samples, serially diluted
-
Substrate: Nα-Benzoyl-DL-arginine 4-p-nitroanilide (BAPNA) solution (e.g., 1 mg/mL in buffer)
-
Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Reaction Setup : In a 96-well plate, add the following to designated wells:
-
Blank : 50 µL Assay Buffer + 50 µL Substrate Solution.
-
Control (Uninhibited) : 25 µL Assay Buffer + 25 µL Trypsin Solution.
-
Inhibited Sample : 25 µL this compound Sample/Standard + 25 µL Trypsin Solution.
-
-
Pre-incubation : Incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to trypsin.
-
Initiate Reaction : Add 50 µL of pre-warmed BAPNA substrate solution to the Control and Inhibited wells to start the reaction.
-
Measurement : Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).
-
Data Analysis :
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (V_inhibited / V_control)] * 100
-
Plot percent inhibition versus this compound concentration (log scale) to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation/Viability Assay (MTT)
This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Target cells (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only).
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10-20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization : Carefully remove the medium and add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis :
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percent viability relative to the untreated control: % Viability = (Abs_treated / Abs_control) * 100
-
Workflow Diagram: In Vitro Analysis of this compound's Anti-Proliferative Effect
Figure 4: Workflow for assessing this compound's anti-proliferative effects.
Conclusion
This compound is a versatile and potent serine protease inhibitor with well-defined functions in hemostasis, inflammation, and cell survival. Its ability to competitively inhibit key enzymes like trypsin, plasmin, and kallikrein provides a molecular basis for its widespread application, from preventing protein degradation in laboratory settings to its clinical use in reducing surgical bleeding. Furthermore, emerging research continues to elucidate its more complex roles in modulating cellular signaling pathways, such as the PAR-1, JNK, and apoptotic cascades, highlighting its potential as a tool for investigating and potentially treating conditions involving aberrant protease activity, including cancer and ischemia-reperfusion injury. This guide provides a foundational technical understanding for researchers and professionals aiming to leverage the unique properties of this compound in their work.
Aprotinin's Dual Role in Fibrinolysis and Coagulation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprotinin, a serine protease inhibitor, has a well-documented history in both clinical and research settings, primarily for its ability to reduce bleeding.[1][2] This technical guide provides an in-depth exploration of this compound's mechanisms of action within the intricate pathways of fibrinolysis and coagulation. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed insights into its biochemical interactions, quantitative data on its inhibitory effects, and established experimental protocols for its study. This compound is a broad-acting serine protease inhibitor that has been used to prevent blood loss during major surgical procedures.[3] The prohemostatic properties of this compound are likely related to its antifibrinolytic effects, but other mechanisms have been proposed.[3]
Mechanism of Action: A Dual Inhibitor
This compound exerts its primary effects by inhibiting a variety of serine proteases involved in both the coagulation and fibrinolytic cascades.[4][5] This dual-action capability underlies its efficacy in modulating hemostasis.
Inhibition of Fibrinolysis
The principal antifibrinolytic effect of this compound stems from its potent inhibition of plasmin.[2][3][4] Plasmin is the key enzyme responsible for the degradation of fibrin clots. By binding to and inactivating plasmin, this compound effectively prevents the breakdown of newly formed clots, thereby promoting hemostasis.[6] Studies have shown that this compound can almost completely inhibit the formation of fibrin and fibrinogen degradation products.[6]
Inhibition of the Intrinsic Coagulation Pathway
This compound also plays a significant role in modulating the intrinsic pathway of coagulation.[4][7] It achieves this primarily through the inhibition of plasma kallikrein.[3][4][8] The inhibition of kallikrein leads to reduced activation of Factor XII to Factor XIIa, a critical initiating step of the intrinsic cascade.[4] This action contributes to an anticoagulant effect by dampening the amplification of the coagulation cascade.[3] this compound has been shown to dose-dependently prolong the activated partial thromboplastin time (aPTT), an indicator of intrinsic pathway activity, while having no effect on the prothrombin time (PT), which measures the extrinsic pathway.[3]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound against various serine proteases has been quantified through determination of the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
| Target Enzyme | Inhibition Constant (Ki) | Notes |
| Trypsin (bovine) | 0.06 pM[9] | Extremely potent inhibition. |
| Plasmin (human) | 0.23 nM[9], 2 nM (in the presence of fibrin)[10] | Potent inhibition, the primary mechanism of its antifibrinolytic effect.[10] |
| Chymotrypsin (bovine) | 9 nM[9] | Moderate inhibition. |
| Plasma Kallikrein | 30 nM, 3.2 x 10-7 mol/L[11] | Key to its inhibition of the intrinsic coagulation pathway.[11] |
| Tissue Kallikrein | 1 nM, 5.1 x 10-7 mol/L[11] | Strong inhibition. |
| Factor XIa | 3.4 x 10-8 mol/L (for Arg15-aprotinin)[11] | A modified form of this compound shows potent inhibition. |
| Elastase (human leukocytes) | 3.5 µM | Weaker inhibition compared to other targets. |
| Urokinase (human) | 8.0 µM | Weaker inhibition. |
Signaling Pathways and Experimental Workflows
This compound's Interaction with Coagulation and Fibrinolysis
The following diagram illustrates the key points of intervention by this compound in the coagulation and fibrinolytic cascades.
References
- 1. The efficacy and safety of this compound use in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound.co.uk [this compound.co.uk]
- 6. The effects of this compound on hemostatic function during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. This compound and Hemostasis Monitoring Concerns During Cardiac Surgery | The Journal of ExtraCorporeal Technology [ject.edpsciences.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Studies on the mechanisms of action of this compound and tranexamic acid as plasmin inhibitors and antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Aprotinin's Anti-inflammatory Properties: A Technical Guide for Researchers
Introduction
Aprotinin is a broad-spectrum serine protease inhibitor that has been primarily recognized for its hemostatic properties, particularly in the context of reducing blood loss during major surgeries like cardiopulmonary bypass (CPB).[1][2] Beyond its well-documented anti-fibrinolytic effects, a growing body of preliminary research highlights its significant anti-inflammatory capabilities.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory actions, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in drug development who are investigating novel anti-inflammatory therapeutics.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by inhibiting various serine proteases that are key mediators in the inflammatory cascade.
-
Inhibition of the Kallikrein-Kinin System: A pivotal anti-inflammatory mechanism of this compound is its inhibition of both plasma and tissue kallikreins.[5] Kallikreins are serine proteases that cleave kininogens to produce bradykinin, a potent pro-inflammatory peptide.[6] Bradykinin contributes to inflammation by increasing vascular permeability, causing vasodilation, and inducing pain.[5][7] By inhibiting kallikrein, this compound effectively downregulates the production of bradykinin, thereby mitigating these inflammatory responses.[5][8] This inhibition also interferes with the contact activation system, which is amplified by kallikrein and contributes to the systemic inflammatory response.[8]
-
Modulation of Cytokine Release: While clinical evidence from meta-analyses in cardiac surgery settings shows mixed results regarding this compound's effect on systemic cytokine levels like TNF-α, IL-6, and IL-8, several in-vitro and preclinical studies suggest a modulatory role.[9][10][11] For instance, in-vitro experiments have shown that high doses of this compound can lower cytokine levels associated with the acute inflammatory responses of cardiopulmonary bypass.[12] It is proposed that this compound may suppress the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[4][13]
-
Effects on Leukocyte and Endothelial Cell Activation: this compound has been demonstrated to interfere with the interaction between leukocytes and the endothelium, a critical step in the inflammatory response. It can prevent the expression of pro-inflammatory adhesive glycoproteins, such as CD11b, on granulocytes.[1] Studies using intravital microscopy in rat mesenteric microcirculation have shown that this compound significantly reduces leukocyte rolling, adherence, and transmigration following inflammatory stimuli.[14] This is partly achieved by attenuating the expression of P-selectin on the vascular endothelium.[14] Furthermore, this compound has been found to inhibit the activation of neutrophils induced by kallikrein and partially by complement.[15]
-
Inhibition of Protease-Activated Receptors (PARs): Thrombin, a serine protease generated during CPB, activates PAR-1 on platelets and endothelial cells, leading to pro-inflammatory responses.[16] this compound has been shown to inhibit the activation of endothelial PAR-1 by thrombin.[16] This inhibition abrogates downstream signaling, including calcium fluxes and the phosphorylation of p42/44 mitogen-activated protein kinase, ultimately reducing the production of pro-inflammatory cytokines like IL-6.[16]
-
Induction of Heme Oxygenase-1 (HO-1): In vascular smooth muscle cells (VSMCs), this compound has been found to induce the expression of HO-1, an enzyme with potent anti-inflammatory properties.[17] This induction of HO-1 is associated with the inhibition of cytokine-induced inducible nitric oxide synthase (iNOS) expression, a reduction in reactive oxygen species (ROS) generation, and decreased VSMC proliferation.[17] The anti-inflammatory effects of this compound in this context were reversed by an HO-1 inhibitor, highlighting the importance of this pathway.[17]
Quantitative Data Summary
The following tables summarize quantitative data from preliminary studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Cytokine and Immunocyte Activation
| Parameter | Model | Treatment | Baseline/Control | Post-Treatment | Percentage Change/Significance | Reference |
| Interleukin-8 (IL-8) | Human plasma (CPB) | N/A (in vivo) | 53.4 +/- 7 pg/ml | 185.5 +/- 30 pg/ml (20 min post-surgery) | - | [12] |
| Interleukin-6 (IL-6) | Human plasma (CPB) | N/A (in vivo) | 5.3 +/- 1.1 pg/ml | 200 +/- 50 pg/ml (15h post-surgery) | - | [12] |
| Immunocyte Activation | In-vitro (human immunocytes + CPB plasma) | This compound | 65% activation | 25% activation | 61.5% reduction | [12] |
| Interleukin-10 (IL-10) | Human plasma (low-dose this compound in cardiac surgery) | This compound | Placebo | -41.3 pg/mL (95% CI: -59.5, -23.1) | Significant reduction post-protamine | [10] |
Table 2: Effect of this compound on Leukocyte-Endothelial Interactions in a Rat Model
| Parameter | Measurement | Control (Thrombin Activation) | This compound (20,000 U/kg) | Percentage Change | p-value | Reference |
| Leukocyte Rolling | cells/min | 55 +/- 8 | 17 +/- 3 | 69% reduction | < 0.01 | [14] |
| Adherent Leukocytes | cells | 12 +/- 2 | 7 +/- 1.4 | 42% reduction | < 0.05 | [14] |
| Transmigrated Leukocytes | cells | 11.3 +/- 1.2 | 6.0 +/- 1.1 | 47% reduction | < 0.05 | [14] |
Detailed Experimental Protocols
1. In-Vitro Immunocyte Activation Assay
-
Objective: To determine the effect of this compound on the activation of immunocytes exposed to plasma from patients undergoing cardiopulmonary bypass (CPB).
-
Methodology:
-
Plasma Collection: Blood samples were obtained from patients undergoing CPB surgery. Plasma was separated by centrifugation.
-
Immunocyte Isolation: Granulocytes and monocytes were isolated from healthy donors not exposed to CPB.
-
In-Vitro Activation: The isolated immunocytes were incubated with the plasma collected from CPB patients. Cellular activation was assessed by observing conformational changes (ameboid conformation and mobility) using computer-assisted microscopy. The percentage of activated cells was quantified.
-
This compound Treatment: In a parallel experiment, a high dose of this compound was added to the mixture of immunocytes and CPB plasma.
-
Quantification: The percentage of activated immunocytes in the presence of this compound was quantified and compared to the activation level without this compound.[12]
-
2. Intravital Microscopy of Leukocyte-Endothelial Interactions
-
Objective: To visualize and quantify the effect of this compound on leukocyte rolling, adhesion, and transmigration in the microcirculation during an inflammatory response.
-
Methodology:
-
Animal Model: The study was conducted on male Wistar rats. The mesenteric microcirculation was exteriorized for observation under an intravital microscope.
-
Induction of Inflammation: Inflammation was induced by either thrombin stimulation or by subjecting the animals to hemorrhage and reperfusion to mimic ischemic injury.
-
This compound Administration: A treatment group received an intravenous bolus administration of this compound (20,000 U/kg).
-
Data Acquisition: Leukocyte-endothelial cell interactions were recorded in selected postcapillary venules. The number of rolling leukocytes (passing a defined line per minute), firmly adherent leukocytes (stationary for >30 seconds), and transmigrated leukocytes (in the extravascular space) were counted.
-
Immunohistochemistry: At the end of the experiment, intestinal tissue was harvested for immunohistochemical analysis to assess the expression of P-selectin on the vascular endothelium.[14]
-
3. Endothelial Cell PAR-1 Activation Assay
-
Objective: To investigate whether this compound inhibits thrombin-induced activation of PAR-1 on endothelial cells and subsequent pro-inflammatory signaling.
-
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured under standard conditions.
-
Treatment: HUVECs were pretreated with varying concentrations of this compound (200-1600 KIU/mL) before being stimulated with α-thrombin (0.02 to 0.15 U/mL).
-
PAR-1 Cleavage Assessment: The activation (cleavage) of PAR-1 was assessed using a specific antibody (SPAN-12) that only detects the unactivated receptor. The reduction in signal from this antibody indicates receptor cleavage.
-
Downstream Signaling Analysis:
-
Calcium Flux: Intracellular calcium concentrations were measured to assess a primary signaling event post-PAR-1 activation.
-
MAPK Phosphorylation: Western blotting was used to measure the phosphorylation of p42/44 mitogen-activated protein kinase.
-
Transcription Factor Upregulation: The expression of the early growth response 1 (Egr-1) transcription factor was measured.
-
Cytokine Production: The production of interleukin-6 (IL-6) was quantified.[16]
-
-
Visualizations of Pathways and Workflows
The preliminary evidence presented in this technical guide suggests that this compound possesses significant anti-inflammatory properties that extend beyond its established hemostatic function. Its ability to inhibit key enzymatic players in the inflammatory cascade, such as kallikrein and thrombin, and to modulate cellular responses involving leukocytes and endothelial cells, provides a strong rationale for its potential as an anti-inflammatory agent. The induction of cytoprotective enzymes like HO-1 further broadens its mechanistic profile.
However, it is crucial to acknowledge that much of the clinical data, particularly from meta-analyses in the context of cardiac surgery, remains inconclusive regarding its systemic anti-inflammatory effects.[9] Future research should focus on well-controlled studies in various inflammatory disease models to dissect the context-dependent efficacy of this compound. Investigating different dosing regimens and delivery methods could also be critical in optimizing its anti-inflammatory potential while considering its overall safety profile. For drug development professionals, this compound and its mechanisms of action offer a valuable template for designing novel therapeutics that target serine proteases in inflammatory and autoimmune diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The antithrombotic and antiinflammatory mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: antifibrinolytic and anti-inflammatory mechanisms of action in cardiac surgery with cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egg-white-lysozyme.com [egg-white-lysozyme.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. The kallikrein-kinin system: current and future pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of the kallikrein-kinin system in joint inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and the systemic inflammatory response after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of this compound: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of this compound: A Meta-Analysis | The Journal of ExtraCorporeal Technology [ject.edpsciences.org]
- 11. Does this compound influence the inflammatory response to cardiopulmonary bypass in patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound diminishes inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound inhibits leukocyte-endothelial cell interactions after hemorrhage and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits the contact, neutrophil, and platelet activation systems during simulated extracorporeal perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits proinflammatory activation of endothelial cells by thrombin through the protease-activated receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Inhibits Vascular Smooth Muscle Cell Inflammation and Proliferation via Induction of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
Aprotinin: A Historical and Technical Guide to its Clinical and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprotinin, a serine protease inhibitor derived from bovine lung, has a rich and complex history in both clinical medicine and biomedical research. Initially lauded for its ability to reduce perioperative bleeding, particularly in cardiac surgery, its journey has been marked by significant clinical success, followed by safety concerns that led to its withdrawal from the market, and a subsequent partial re-introduction for specific indications. In the research setting, this compound has been an invaluable tool for preventing protein degradation and studying the roles of serine proteases in various physiological and pathological processes. This in-depth technical guide provides a comprehensive overview of this compound's historical use, mechanism of action, and key experimental applications, complete with quantitative data, detailed protocols, and visual representations of its molecular interactions and experimental workflows.
Mechanism of Action
This compound is a competitive inhibitor of a broad spectrum of serine proteases, including trypsin, chymotrypsin, plasmin, and plasma kallikrein.[1] Its primary therapeutic effect in the clinical setting is attributed to its antifibrinolytic and anti-inflammatory properties.
Antifibrinolytic Effects: By inhibiting plasmin, this compound prevents the degradation of fibrin clots, thereby reducing bleeding.[2] It also inhibits plasma kallikrein, which is an activator of the intrinsic coagulation pathway and fibrinolysis.[1][2] This dual action on the fibrinolytic system contributes to its efficacy in reducing blood loss during major surgeries.
Anti-inflammatory Effects: The systemic inflammatory response (SIR) often associated with major surgeries, particularly those involving cardiopulmonary bypass (CPB), is mediated by the activation of various enzymatic cascades. This compound's inhibition of plasma kallikrein reduces the production of bradykinin, a potent inflammatory mediator.[2] Furthermore, this compound has been shown to inhibit the activation of protease-activated receptor 1 (PAR-1) on platelets and endothelial cells by thrombin, thereby mitigating downstream inflammatory signaling.[3][4]
Historical Clinical Use: Cardiac Surgery
This compound's most prominent clinical application was in reducing perioperative blood loss and the need for allogeneic blood transfusions in patients undergoing cardiac surgery, especially complex or repeat procedures.
Key Clinical Trials and Quantitative Outcomes
Numerous randomized controlled trials (RCTs) have evaluated the efficacy and safety of this compound in cardiac surgery. The following tables summarize key quantitative data from some of these landmark studies.
| Table 1: Efficacy of this compound in Reducing Blood Loss and Transfusion Requirements in Cardiac Surgery | ||||
| Study (Year) | Patient Population | This compound Regimen | Primary Outcome Measure | Key Findings |
| Royston et al. (1987)[5] | Repeat open-heart surgery | High-dose | Mean blood loss | This compound: 286 ml vs. Control: 1509 ml (p < 0.001) |
| Swart et al. (1994)[6] | Primary CABG or valve surgery | High-dose | Mean postoperative blood loss (first 6 hours) | This compound: 172 ml vs. Placebo: 321 ml |
| Lemmer et al. (1995)[7][8] | Repeat CABG | High-dose vs. Low-dose vs. Pump-prime only vs. Placebo | % of patients requiring donor RBC transfusion | High-dose: 54%, Low-dose: 46% vs. Placebo: 75% (p=0.001) |
| Anonymous (1990-1991)[9] | Aspirin-treated patients undergoing cardiac surgery | High-dose | Total blood loss | This compound: 1409 ± 232 ml vs. Placebo: 2765 ± 248 ml (p = 0.0002) |
| Fergusson et al. (2005)[10][11] | Meta-analysis of 64 RCTs (1987-2002) | Various | Need for perioperative transfusion | Odds Ratio for transfusion with this compound: 0.25 (p < 10-6) |
| Table 2: Dosing Regimens and Associated Outcomes from the Nordic this compound Patient Registry (NAPaR) | |||
| Regimen | Loading Dose | Priming Dose | Infusion Dose |
| Full-Dose (FD) | 2 MKIU | 2 MKIU | 0.5 MKIU/h |
| Half-Dose (HD) | - | - | - |
| MKIU: Million Kallikrein Inhibitor Units |
The BART Trial and Subsequent Withdrawal
The Blood Conservation Using Antifibrinolytics in a Randomized Trial (BART) was a large, multicenter trial that compared this compound with lysine analogs (tranexamic acid and aminocaproic acid) in high-risk cardiac surgery patients.[12][13] The trial was stopped prematurely in 2007 due to an observed increase in 30-day mortality in the this compound group.[12] These findings, along with other observational studies suggesting potential renal and cardiovascular risks, led to the worldwide withdrawal of this compound from the market in 2008.[14][15]
Re-evaluation and Partial Re-introduction
Subsequent re-analyses of the BART trial data and other studies raised questions about the initial interpretation of the results, citing methodological concerns.[16] This led to a re-evaluation by regulatory agencies, and in 2012, the European Medicines Agency (EMA) recommended lifting the suspension of this compound's marketing authorization for restricted use in patients undergoing isolated coronary artery bypass graft (CABG) surgery who are at a high risk of major blood loss.[14]
This compound in the Research Setting
Beyond its clinical applications, this compound has been a cornerstone reagent in life sciences research for decades, primarily used to prevent the degradation of proteins by serine proteases during experimental procedures.
Experimental Protocols
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific serine protease, such as trypsin, using a chromogenic substrate.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) of a target serine protease.
Materials:
-
This compound solution of known concentration
-
Target serine protease (e.g., Trypsin)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, add a fixed amount of the target serine protease to each well, except for the blank controls.
-
Add the different concentrations of the this compound dilutions to the wells containing the protease. Include control wells with protease but no this compound (positive control) and wells with buffer only (blank).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chromogenic substrate using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
This protocol outlines a method to investigate the anti-inflammatory effects of this compound on cultured endothelial cells.
Objective: To assess the effect of this compound on the expression of adhesion molecules on endothelial cells stimulated with an inflammatory cytokine.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial cell growth medium
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
This compound solution
-
Phosphate-Buffered Saline (PBS)
-
Antibodies for flow cytometry or immunofluorescence targeting adhesion molecules (e.g., ICAM-1, VCAM-1)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture HUVECs to confluence in appropriate culture vessels.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle control (medium without this compound).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a period sufficient to induce adhesion molecule expression (e.g., 4-24 hours), while maintaining the presence of this compound in the respective treatment groups. Include an unstimulated control group.
-
After stimulation, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Stain the cells with fluorescently labeled antibodies specific for the adhesion molecules of interest.
-
Analyze the expression of the adhesion molecules on the cell surface using flow cytometry or visualize their expression by immunofluorescence microscopy.
-
Quantify the mean fluorescence intensity or the percentage of positive cells to determine the effect of this compound on TNF-α-induced adhesion molecule expression.[3][17][18]
Visualizing this compound's Mechanisms and Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
References
- 1. Plasma this compound concentrations during cardiac surgery: full- versus half-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound inhibits proinflammatory activation of endothelial cells by thrombin through the protease-activated receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antithrombotic and antiinflammatory mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on need for blood transfusion after repeat open-heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-dose this compound in cardiac surgery--a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. A multicenter, double-blind, placebo-controlled trial of this compound for reducing blood loss and the requirement for donor-blood transfusion in patients undergoing repeat coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound significantly decreases bleeding and transfusion requirements in patients receiving aspirin and undergoing cardiac operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized controlled trials of this compound in cardiac surgery: could clinical equipoise have stopped the bleeding? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of this compound and lysine analogues in high-risk cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of this compound on endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
Methodological & Application
Application Notes: The Use of Aprotinin in Immunoprecipitation Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoprecipitation (IP) is a powerful technique for isolating a specific protein from a complex mixture, such as a cell lysate. A critical step in a successful IP experiment is the inhibition of proteases, which are released during cell lysis and can rapidly degrade the target protein, leading to low yield and artifactual results. Aprotinin, a competitive serine protease inhibitor, has historically been a key component of lysis buffers to safeguard protein integrity. These application notes provide a detailed protocol for using this compound in immunoprecipitation experiments and discuss its role in the broader context of protease inhibition.
This compound functions by binding to the active site of serine proteases, such as trypsin, chymotrypsin, and plasmin, thereby preventing them from cleaving their substrates.[1] While effective against this class of proteases, it is important to recognize that other classes of proteases (cysteine, aspartic, and metalloproteases) are also present in cell lysates and may not be inhibited by this compound alone. For this reason, this compound is often used in combination with other protease inhibitors or as a component of a broad-spectrum protease inhibitor cocktail.
This compound vs. Protease Inhibitor Cocktails: A Comparative Overview
While this compound is a potent inhibitor of serine proteases, modern research often favors the use of commercially available protease inhibitor cocktails that offer a broader range of protection. The choice between using this compound alone or a cocktail depends on the specific experimental goals, the nature of the target protein, and the cell or tissue type being studied.
| Feature | This compound (alone) | Protease Inhibitor Cocktail (Typical) |
| Target Proteases | Primarily serine proteases (e.g., trypsin, chymotrypsin, plasmin). | Broad-spectrum; inhibits serine, cysteine, aspartic, and metalloproteases. |
| Mechanism of Action | Competitive, reversible inhibition of the active site of serine proteases. | A mixture of inhibitors with various mechanisms (e.g., reversible, irreversible, chelating agents). |
| Composition | A single polypeptide. | A mixture of several compounds, often including this compound, leupeptin, pepstatin A, E-64, AEBSF, and EDTA.[1][2][3] |
| Recommended Use | When serine protease activity is the primary concern or for established protocols where its efficacy is known. | As a general-purpose inhibitor for most immunoprecipitation experiments to ensure comprehensive protection of the target protein.[4] |
| Considerations | May not be sufficient to prevent degradation by other protease classes. | The presence of certain inhibitors, like EDTA (a metalloprotease inhibitor), can interfere with downstream applications such as nickel-based affinity chromatography. EDTA-free formulations are available.[2] |
Experimental Protocols
Detailed Protocol for Immunoprecipitation using this compound
This protocol provides a step-by-step guide for performing an immunoprecipitation experiment from cell culture, incorporating this compound for protease inhibition.
I. Materials and Reagents
-
Cell Culture: Adherent or suspension cells expressing the protein of interest.
-
Phosphate-Buffered Saline (PBS): Ice-cold, sterile.
-
Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40 or Triton X-100
-
Store at 4°C.
-
-
Protease Inhibitors:
-
This compound: Stock solution of 10 mg/mL in water. Store at -20°C.
-
PMSF (Phenylmethylsulfonyl fluoride): Stock solution of 100 mM in isopropanol. Store at -20°C. (Caution: PMSF is highly toxic) .
-
Optional: Other protease inhibitors or a commercial protease inhibitor cocktail.
-
-
Primary Antibody: Specific for the target protein, validated for immunoprecipitation.
-
Protein A/G Agarose or Magnetic Beads: Pre-washed and equilibrated in lysis buffer.
-
Wash Buffer: Lysis buffer or a modified version with lower detergent concentration.
-
Elution Buffer:
-
For denaturing elution: 2X Laemmli sample buffer.
-
For non-denaturing elution: 0.1 M glycine, pH 2.5.
-
-
Neutralization Buffer (for non-denaturing elution): 1 M Tris-HCl, pH 8.5.
-
Microcentrifuge tubes, refrigerated microcentrifuge, and rotator.
II. Procedure
-
Cell Lysis: a. For adherent cells, wash the culture dish twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with freshly added protease inhibitors to the cells. A typical final concentration for this compound is 1-2 µg/mL. Add PMSF to a final concentration of 1 mM immediately before use, as it is unstable in aqueous solutions. c. For adherent cells, scrape the cells from the dish. For suspension cells, resuspend the pellet in the supplemented lysis buffer. d. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the protein lysate.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add 20-30 µL of Protein A/G bead slurry to 1 mg of protein lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Transfer the supernatant to a new tube, being careful not to disturb the bead pellet. This pre-cleared lysate is now ready for immunoprecipitation.
-
Immunoprecipitation: a. Add the appropriate amount of primary antibody (typically 1-5 µg) to the pre-cleared lysate. b. Incubate on a rotator for 2 hours to overnight at 4°C. The optimal incubation time depends on the antibody's affinity. c. Add 30-50 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture. d. Incubate on a rotator for 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Add 500 µL of ice-cold wash buffer and gently resuspend the beads. d. Repeat the centrifugation and wash steps three to five times to remove non-specifically bound proteins.
-
Elution:
-
Denaturing Elution (for subsequent SDS-PAGE and Western Blotting): a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer. c. Boil the sample at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the beads. d. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
Non-denaturing Elution (for functional assays): a. After the final wash, remove all supernatant. b. Add 50-100 µL of 0.1 M glycine, pH 2.5, and incubate for 5-10 minutes at room temperature with gentle mixing. c. Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of neutralization buffer.
-
Visualizations
Immunoprecipitation Experimental Workflow
Caption: A flowchart illustrating the key steps of an immunoprecipitation experiment.
Contextual Signaling Pathway: ERK1/2 Activation
This diagram shows a simplified representation of the ERK1/2 signaling pathway, a common area of investigation where immunoprecipitation of pathway components like ERK1/2 might be performed to study protein-protein interactions or post-translational modifications.
Caption: A simplified diagram of the ERK1/2 signaling cascade.
References
Application Notes and Protocols: Aprotinin in Protein Purification
Introduction
Aprotinin is a small, basic polypeptide derived from bovine lung that functions as a competitive, reversible inhibitor of a wide range of serine proteases.[1][2][3][4] Also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), it is a crucial reagent in protein purification protocols.[2] Its primary role is to prevent the degradation of target proteins by endogenous proteases that are released upon cell lysis, thereby ensuring the integrity and yield of the purified protein.[1][3][5][6] this compound is particularly valued for its high stability across a range of temperatures and pH values.[7]
Mechanism of Action
This compound functions by binding tightly but reversibly to the active site of serine proteases.[3] This binding is competitive, meaning this compound mimics the natural substrate of the enzyme and physically blocks access to the catalytic site, effectively preventing the protease from cleaving target proteins.[1][3][5] The this compound-protease complex is very stable; however, it can be dissociated under highly acidic (pH < 3) or alkaline (pH > 10) conditions.
Quantitative Data Summary
This compound's efficacy is dependent on its concentration and the specific proteases present in the lysate. The following tables provide key quantitative data for its use.
Table 1: Physicochemical and Inhibitory Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | ~6512 Da | [8] |
| Isoelectric Point (pI) | 10.5 | |
| Inhibitor Class | Competitive, Reversible Serine Protease Inhibitor | [1][3] |
| Inhibitory Constant (Ki) | ||
| Trypsin (bovine) | 0.06 pM | |
| Chymotrypsin (bovine) | 9 nM | |
| Plasmin (porcine) | 4.0 nM | |
| Kallikrein (plasma) | 30 - 100 nM | |
| Elastase (human leukocyte) | 3.5 µM |
Table 2: Recommended Working Concentrations and Unit Conversions
| Unit | Recommended Concentration | Notes | Reference |
| µg/mL | 1 - 2 µg/mL | A common starting concentration for general protection. | [9] |
| Trypsin Inhibitor Units (TIU)/mL | 0.06 TIU/mL | 1 TIU will decrease the activity of 2 trypsin units by 50%. | |
| Kallikrein Inhibitor Units (KIU)/mL | ~80 KIU/mL | Often used for kallikrein-rich sources. | |
| Unit Conversion | 1 TIU ≈ 1,025 - 1,300 KIU | This ratio can vary slightly between suppliers. | |
| Mass Conversion | 1 KIU ≈ 0.17 µg | Useful for converting activity units to mass. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the reconstitution of lyophilized this compound for use in protein purification.
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water or a suitable buffer (e.g., 20 mM HEPES, pH 7.5)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine Target Concentration: Decide on a convenient stock concentration. A 10 mg/mL stock is common and practical. This compound is freely soluble in water at concentrations greater than 10 mg/mL.[7]
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Aseptically add the calculated volume of sterile water or buffer to the vial to achieve the desired concentration.
-
Dissolution: Gently vortex or pipette up and down to fully dissolve the powder. Avoid vigorous shaking to prevent foaming.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots to prevent repeated freeze-thaw cycles.[8]
-
For short-term storage (2-7 days), store the aliquots at 4°C.[8]
-
For long-term storage (up to 6 months), store at -20°C or below.[8][10]
-
Lyophilized this compound is stable for years when stored at -20°C or at 2-8°C as per manufacturer instructions.[7][8][10][11]
-
Protocol 2: Using this compound in Cell and Tissue Lysis
This protocol outlines the incorporation of this compound into a standard lysis buffer to protect the target protein from degradation during extraction.
Workflow Overview:
Procedure:
-
Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., RIPA, Tris-HCl with detergent) and chill it on ice. All steps should be performed at 4°C to minimize protease activity.[12]
-
Add this compound: Immediately before use, add the this compound stock solution to the chilled lysis buffer to achieve the final desired working concentration (e.g., 2 µg/mL).[6][12]
-
Sample Lysis:
-
For Cultured Cells: Wash the cell pellet with ice-cold PBS, then resuspend it in the prepared lysis buffer containing this compound.[12][13] Typically, use 100-500 µL of buffer per 106-107 cells.[12]
-
For Tissues: Dissect and wash the tissue in ice-cold PBS. Mince the tissue into small pieces and add the prepared lysis buffer (e.g., 500 µL per 10 mg of tissue). Homogenize the sample on ice.[12]
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[12]
-
Clarification: Centrifuge the lysate at high speed (e.g., 10,000 - 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[12][13]
-
Downstream Processing: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. This clarified lysate is now ready for protein quantification and subsequent purification steps.
Key Considerations for Using this compound
-
Spectrum of Inhibition: this compound is highly effective against serine proteases like trypsin and plasmin but is a weak inhibitor of others like leukocyte elastase and has no effect on cysteine, aspartic, or metalloproteases.[7][11] For broad-spectrum protection, it is almost always recommended to use this compound as part of a comprehensive protease inhibitor cocktail.[5][6]
-
Stability: this compound's structure, stabilized by three disulfide bridges, makes it highly resistant to heat, organic solvents, and extreme pH (stable between pH 1-12).[4] However, its disulfide bonds are susceptible to cleavage by reducing agents like 2-mercaptoethanol.
-
Downstream Compatibility: Due to its high basicity (pI 10.5), this compound can adhere to materials like dialysis tubing and some chromatography matrices. This can be minimized by using acetylated materials or including moderate salt concentrations (e.g., 0.1 M NaCl) in buffers.
-
Reversibility: As a reversible inhibitor, its activity can be overcome by dilution during purification steps. It is crucial to maintain an effective inhibitory concentration throughout the initial extraction and clarification stages.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pancreatic trypsin inhibitor | C284H432N84O79S7 | CID 16130295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Applications in Biotechnology and Pharmaceutical Manufacturing Processes [sigmaaldrich.com]
- 4. Bovine this compound / Pancreatic Trypsin Inhibitor from Active Bioscience [active-bioscience.de]
- 5. bitesizebio.com [bitesizebio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. raybiotech.com [raybiotech.com]
- 9. apexbt.com [apexbt.com]
- 10. 5-diagnostics.com [5-diagnostics.com]
- 11. This compound, bovine | AmericanBio [americanbio.com]
- 12. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 13. croyezbio.com [croyezbio.com]
Aprotinin: A Key Component in Protease Inhibitor Cocktails for Robust Protein Protection
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aprotinin, a small polypeptide isolated from bovine lung, is a potent and reversible competitive inhibitor of a class of enzymes known as serine proteases. Its broad specificity against enzymes like trypsin, chymotrypsin, plasmin, and kallikrein makes it an indispensable component of protease inhibitor cocktails.[1][2][3] These cocktails are critical for preventing the degradation of proteins of interest during cell lysis and protein extraction procedures, ensuring the integrity and functionality of the isolated proteins for downstream applications such as Western blotting, immunoprecipitation, and protein purification.[4] This document provides detailed information on the application of this compound as a protease inhibitor, including its mechanism of action, quantitative data on its inhibitory activity, and comprehensive protocols for its use in common laboratory procedures.
Mechanism of Action
This compound functions as a competitive inhibitor by binding tightly but reversibly to the active site of serine proteases. The structure of this compound, particularly a key lysine residue, fits into the specificity pocket of the protease, sterically hindering the access of the natural substrate to the active site and thereby preventing peptide bond cleavage.[2] This interaction is crucial for preserving the integrity of cellular proteins once they are released from their compartmentalized locations during cell lysis.
Caption: Competitive inhibition of a serine protease by this compound.
Quantitative Data
The efficacy of this compound as a protease inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more effective inhibition.
| Protease | Organism/Source | Ki Value |
| Trypsin | Bovine | 0.06 pM |
| Chymotrypsin | Bovine | 9 nM |
| Plasmin | Porcine | 1 nM |
| Kallikrein | Porcine Pancreas | 1 nM |
| Kallikrein | Human Plasma | 30 nM |
| Elastase | Human Leukocyte | 3.5 µM |
| Urokinase | Human | 8 µM |
Table 1: Inhibition Constants (Ki) of this compound for Various Serine Proteases. Data compiled from various sources.
This compound in Protease Inhibitor Cocktails
While this compound is effective against serine proteases, a comprehensive protection strategy requires the inhibition of other protease classes, including cysteine, aspartic, and metalloproteases. For this reason, this compound is typically used as a component of a broader protease inhibitor cocktail.[1][4]
Caption: this compound as a key component in a multi-target protease inhibitor cocktail.
Experimental Protocols
Protocol 1: Preparation of a Standard 100X "In-House" Protease Inhibitor Cocktail
For routine protein extraction, a cost-effective "in-house" protease inhibitor cocktail can be prepared and stored.
Materials:
-
This compound
-
Leupeptin Hemisulfate
-
Pepstatin A
-
Phenylmethylsulfonyl fluoride (PMSF) or AEBSF
-
EDTA
-
DMSO
-
Milli-Q water
Stock Solutions:
| Inhibitor | Stock Concentration | Solvent | Storage |
| This compound | 2 mg/mL | Water or PBS | -20°C |
| Leupeptin | 10 mg/mL | Water | -20°C |
| Pepstatin A | 5 mg/mL | DMSO | -20°C |
| PMSF | 100 mM | Isopropanol or Ethanol | -20°C |
| AEBSF | 100 mM | Water | -20°C |
| EDTA | 0.5 M (pH 8.0) | Water | Room Temperature |
Procedure:
-
To prepare 1 mL of 100X protease inhibitor cocktail (without EDTA), combine the following in a microfuge tube:
-
100 µL of 2 mg/mL this compound
-
100 µL of 10 mg/mL Leupeptin
-
20 µL of 5 mg/mL Pepstatin A
-
100 µL of 100 mM PMSF or AEBSF
-
680 µL of DMSO
-
-
Vortex to mix thoroughly.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
For metalloprotease inhibition, EDTA can be added directly to the lysis buffer from the 0.5 M stock solution to a final concentration of 1-5 mM. Note: EDTA is incompatible with immobilized metal affinity chromatography (IMAC) for His-tagged protein purification.[1]
Protocol 2: Cell Lysis and Protein Extraction
This protocol describes the general procedure for lysing cultured mammalian cells to extract total protein.
Caption: A typical workflow for protein extraction with the inclusion of a protease inhibitor cocktail.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
100X Protease Inhibitor Cocktail (commercial or "in-house")
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Refrigerated microcentrifuge
Procedure:
-
For adherent cells, wash the cell monolayer with ice-cold PBS. Aspirate the PBS and add fresh ice-cold PBS. Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and wash the pellet with ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Prepare the complete lysis buffer by adding the 100X Protease Inhibitor Cocktail to the lysis buffer to a final concentration of 1X immediately before use. For example, add 10 µL of 100X cocktail to 990 µL of lysis buffer.
-
Resuspend the cell pellet in the complete lysis buffer. A common starting point is 100-500 µL of lysis buffer for a 10 cm dish of confluent cells.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microfuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 3: Immunoprecipitation (IP)
This protocol outlines the steps for immunoprecipitating a target protein from a cell lysate.
Materials:
-
Cell lysate (prepared as in Protocol 2)
-
Primary antibody specific to the target protein
-
Protein A/G magnetic beads or agarose beads
-
IP Lysis Buffer (can be the same as the cell lysis buffer)
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
To 500 µg - 1 mg of total protein in a microcentrifuge tube, add the appropriate amount of primary antibody (typically 1-5 µg, but should be optimized).
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on an end-over-end rotator.
-
Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C on an end-over-end rotator to capture the antibody-protein complex.
-
Pellet the beads using a magnetic rack (for magnetic beads) or by centrifugation (3,000 x g for 2 minutes at 4°C for agarose beads).
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate briefly, and then pellet the beads. It is recommended to add the protease inhibitor cocktail to the wash buffer at a 1X concentration.
-
After the final wash, remove all of the supernatant.
-
Elute the immunoprecipitated protein from the beads by adding 20-50 µL of 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads, and the supernatant containing the eluted protein is ready for analysis by Western blotting.
Protocol 4: Protein Purification (His-tagged protein)
This protocol provides a general workflow for the purification of a His-tagged recombinant protein from E. coli lysate using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
E. coli cell pellet expressing the His-tagged protein
-
Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Protease Inhibitor Cocktail (EDTA-free)
-
Lysozyme
-
DNase I
-
Ni-NTA agarose or magnetic beads
-
Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Sonciator or other cell disruption equipment
Procedure:
-
Thaw the E. coli cell pellet on ice.
-
Prepare the complete lysis buffer by adding an EDTA-free Protease Inhibitor Cocktail to a 1X final concentration.
-
Resuspend the cell pellet in the complete lysis buffer (e.g., 5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 5 µg/mL.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Add the clarified lysate to a pre-equilibrated Ni-NTA resin and incubate with gentle mixing for 1 hour at 4°C.
-
Load the lysate-resin slurry onto a chromatography column and allow the unbound proteins to flow through.
-
Wash the resin with 10-20 column volumes of Wash Buffer. It is good practice to include the protease inhibitor cocktail in the wash buffer.
-
Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.
-
Analyze the eluted fractions for the presence of the purified protein by SDS-PAGE.
Stability and Storage of this compound
This compound is a relatively stable protein.[5] Lyophilized this compound should be stored at 2-8°C. Solutions of this compound in water or buffer are stable for about a week at 2-8°C and for several months when aliquoted and stored at -20°C.[3] Repeated freeze-thaw cycles should be avoided. This compound is stable over a wide pH range (1-12) but will dissociate from the protease-inhibitor complex at pH extremes (<3 or >10).
Troubleshooting
| Issue | Possible Cause | Solution |
| Protein degradation still observed | Insufficient amount of protease inhibitor cocktail. | Increase the concentration of the cocktail (e.g., to 2X). Ensure the cocktail was added immediately before lysis. |
| Incomplete lysis releasing proteases from compartments over time. | Optimize the lysis procedure to ensure complete and rapid cell disruption. | |
| Protease class not inhibited by the cocktail. | Add a specific inhibitor for the suspected protease class (e.g., a metalloprotease inhibitor if not already present). | |
| Low protein yield in immunoprecipitation or purification | Protease degradation during the procedure. | Ensure the protease inhibitor cocktail is present in all buffers, including wash buffers. |
| Harsh lysis conditions denaturing the protein or disrupting protein-protein interactions. | Use a milder lysis buffer. Optimize detergent and salt concentrations. | |
| Inhibition of downstream applications | Incompatible inhibitor in the cocktail. | Use an EDTA-free cocktail for IMAC. Consider the potential for other inhibitors to interfere with specific assays. |
Conclusion
This compound is a cornerstone of effective protease inhibition in molecular biology and protein biochemistry. Its inclusion in a well-formulated protease inhibitor cocktail is essential for preserving the integrity of proteins during experimental procedures. By understanding its mechanism of action and following optimized protocols, researchers can significantly improve the quality and reliability of their results.
References
Application of Aprotinin in Tissue Homogenization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprotinin, a bovine pancreatic trypsin inhibitor (BPTI), is a competitive serine protease inhibitor.[1] It is widely utilized in biochemical and molecular biology research to prevent the degradation of proteins by serine proteases during tissue homogenization and cell lysis.[2] The release of proteases from cellular compartments upon tissue disruption can lead to the rapid degradation of target proteins, compromising downstream analyses such as Western blotting, immunoprecipitation, and enzyme assays. The inclusion of this compound in lysis buffers is a critical step to ensure the integrity and accurate quantification of proteins of interest.[3]
This compound functions by forming stable, reversible complexes with the active sites of serine proteases, including trypsin, chymotrypsin, kallikrein, and plasmin.[4][5] This inhibitory action preserves the native state of proteins, which is particularly crucial for the study of cellular signaling pathways, where the phosphorylation status and abundance of protein components are key indicators of pathway activation.[1]
These application notes provide detailed protocols and quantitative data for the effective use of this compound in tissue homogenization for the preservation of protein integrity.
Data Presentation
Table 1: Recommended Working Concentrations of this compound for Tissue Homogenization
| Tissue Type | Recommended this compound Concentration (µg/mL) | Lysis Buffer Example | Reference(s) |
| General Use | 0.6 - 4 | RIPA, NP-40, Tris-HCl | [6] |
| Rat Spleen & Lung | 1 | PBS with 0.5% Triton X-100 | [7] |
| Rat Liver & Lung | 5000 | Tris lysis buffer | [7] |
| Rat Intestinal Mucosa | 1 | Tris-EDTA with 1% Tween-80 | [7] |
| Mouse Brain | Varies (often part of a cocktail) | PBS with protease inhibitor cocktail | [7] |
| General Mammalian Tissue | 2 | Not specified | [7][8] |
Table 2: Composition of a Common Protease and Phosphatase Inhibitor Cocktail (100X)
| Inhibitor | Target Class |
| This compound | Serine Proteases |
| Leupeptin | Serine and Cysteine Proteases |
| Pepstatin A | Aspartic Proteases |
| AEBSF | Serine Proteases |
| Bestatin | Aminopeptidases |
| E-64 | Cysteine Proteases |
| Sodium Fluoride | Serine/Threonine Phosphatases |
| Sodium Orthovanadate | Tyrosine Phosphatases |
| β-Glycerophosphate | Serine/Threonine Phosphatases |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases |
Note: Commercially available cocktails may have varying compositions. Always refer to the manufacturer's instructions.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Nuclease-free water or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 2 mg/mL (1000X) stock solution, dissolve 20 mg of this compound powder in 10 mL of nuclease-free water or PBS.[7][8]
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.[9]
Protocol 2: General Tissue Homogenization Protocol using this compound
Materials:
-
Fresh or frozen tissue sample
-
Ice-cold lysis buffer (e.g., RIPA, see Table 3 for recipe)
-
This compound stock solution (2 mg/mL)
-
Other protease and phosphatase inhibitors (optional, but recommended)
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based homogenizer)
-
Refrigerated microcentrifuge
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Place the fresh or frozen tissue sample in a pre-chilled petri dish on ice.
-
Weigh the tissue and mince it into small pieces using a sterile scalpel or scissors.
-
Transfer the minced tissue to a pre-chilled homogenization tube.
-
Prepare the complete lysis buffer on ice by adding this compound to a final concentration of 2 µg/mL (a 1:1000 dilution of the 2 mg/mL stock). Add other protease and phosphatase inhibitors as required.
-
Add an appropriate volume of ice-cold complete lysis buffer to the tissue. A general guideline is 1 mL of buffer per 100 mg of tissue, but this may need to be optimized depending on the tissue type and desired protein concentration.
-
Homogenize the tissue on ice.
-
For Dounce or Potter-Elvehjem homogenizers: Perform 10-20 strokes.
-
For bead-based homogenizers: Follow the manufacturer's instructions for cycle times and speeds.
-
-
Incubate the homogenate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C for long-term use.
Table 3: RIPA Lysis Buffer Recipe (100 mL)
| Component | Final Concentration | Amount |
| Tris-HCl, pH 7.4 | 50 mM | 5 mL of 1M stock |
| NaCl | 150 mM | 3 mL of 5M stock |
| NP-40 | 1% | 1 mL |
| Sodium Deoxycholate | 0.5% | 0.5 g |
| SDS | 0.1% | 1 mL of 10% stock |
| Nuclease-free water | - | to 100 mL |
Immediately before use, add this compound to a final concentration of 2 µg/mL and other desired protease and phosphatase inhibitors.[10][11]
Mandatory Visualizations
Caption: Experimental workflow for tissue homogenization using this compound.
Caption: Preservation of the MAPK/ERK signaling pathway by this compound.
References
- 1. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 2. Phosphatase Inhibitor Cocktail solution (cell lysates and tissue extract use incl. samples containing detergents) | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. zellbio.eu [zellbio.eu]
- 7. ubpbio.com [ubpbio.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: Aprotinin in Viral Entry and Replication Studies
Introduction
Aprotinin, a natural polypeptide and serine protease inhibitor, has garnered significant interest in virology research for its ability to inhibit the replication of various respiratory viruses.[1][2][3] This document provides detailed application notes on the mechanism of action of this compound and its use in studying viral entry and replication, with a focus on influenza viruses and SARS-CoV-2. Additionally, it offers comprehensive protocols for key in vitro and in vivo experiments.
Application Note 1: Mechanism of this compound in Preventing Viral Entry
The antiviral activity of this compound stems from its ability to inhibit host cell serine proteases that are crucial for the activation of viral surface glycoproteins.[1][3] Many enveloped viruses, including influenza and coronaviruses, require proteolytic cleavage of their surface proteins to mediate fusion with the host cell membrane and initiate infection.[2][4][5]
For influenza A virus, the hemagglutinin (HA) precursor, HA0, must be cleaved into HA1 and HA2 subunits to become fusion-competent.[2][6] Similarly, the spike (S) protein of SARS-CoV-2 requires cleavage at the S1/S2 and S2' sites for viral entry into host cells.[4][7][8] Host proteases such as Transmembrane Serine Protease 2 (TMPRSS2), human airway trypsin-like protease (HAT), and plasmin, which are present in the respiratory tract, are responsible for this cleavage.[2][7][9][10][11]
This compound acts as a competitive inhibitor of these serine proteases, blocking their active sites.[9][10] By doing so, it prevents the proteolytic cleavage of viral surface proteins, thereby inhibiting viral fusion with the host cell membrane and subsequent entry.[6][9][12] This mechanism effectively halts the viral replication cycle at its initial stage.[2] Furthermore, studies on SARS-CoV-2 have suggested that this compound may also compensate for the downregulation of endogenous host cell protease inhibitors that occurs during viral infection.[7][13]
Caption: Mechanism of this compound in preventing viral entry.
Application Note 2: this compound in Influenza Virus Research
This compound has been shown to be a potent inhibitor of a wide range of influenza A and B virus subtypes.[10] Its efficacy is attributed to the inhibition of host proteases that cleave the influenza hemagglutinin (HA), a critical step for viral infectivity.[3][6][9][12] Studies have demonstrated that this compound can suppress the multicycle replication of influenza viruses in various host systems, including cell lines, chicken embryonated eggs, and in vivo mouse models.[6][9][12]
Quantitative Data: In Vitro Efficacy of this compound against Influenza Viruses
| Virus Strain | Cell Line | Assay | EC50 (nM) | Reference |
| Influenza A (H1N1, H3N2, H5N2, H6N5, H9N2) | MDCK | Not Specified | 14 - 110 | [1] |
| Influenza B | MDCK | Not Specified | 39 | [14] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Application Note 3: this compound in SARS-CoV-2 Research
Following the emergence of the COVID-19 pandemic, this compound was identified as a promising candidate for therapeutic repositioning due to its known mechanism of action against respiratory viruses.[1] Research has confirmed that this compound effectively inhibits SARS-CoV-2 replication in various cell types, including Caco-2 (human colorectal adenocarcinoma cells), Calu-3 (human lung adenocarcinoma cells), and primary human bronchial epithelial cells.[1][7] The antiviral effect is achieved by blocking the TMPRSS2-mediated cleavage of the SARS-CoV-2 spike protein, which is essential for viral entry into host cells.[4][7] this compound has demonstrated efficacy against multiple SARS-CoV-2 isolates and has been shown to be active at therapeutically achievable concentrations.[1][7]
Quantitative Data: In Vitro Efficacy of this compound against SARS-CoV-2
| SARS-CoV-2 Isolate | Cell Line | Assay | IC50 (µM) | Reference |
| FFM1 | Caco-2 | CPE | 1.03 | [7] |
| FFM2 | Caco-2 | CPE | 0.81 | [7] |
| FFM1 | Caco-2 | S Protein Staining | 1.65 | [7] |
| FFM2 | Caco-2 | S Protein Staining | 1.34 | [7] |
| FFM1 | Caco-2 | Caspase 3/7 Activation | 0.32 | [7] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. CPE stands for Cytopathic Effect.
Experimental Protocols
Caption: General workflow for in vitro antiviral assays.
Protocol 1: In Vitro Inhibition of Influenza Virus Replication using this compound
This protocol describes a general method to assess the inhibitory effect of this compound on influenza virus replication in Madin-Darby canine kidney (MDCK) cells.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock (e.g., A/PR/8/34 (H1N1))
-
This compound solution
-
TPCK-treated trypsin
-
96-well cell culture plates
-
Materials for TCID50 assay or qPCR
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well).
-
Cell Culture: Incubate the plates at 37°C in a 5% CO2 incubator.
-
This compound Treatment: After 24 hours, wash the confluent cell monolayer with phosphate-buffered saline (PBS). Prepare serial dilutions of this compound in infection medium (DMEM with TPCK-treated trypsin). Add the diluted this compound to the respective wells. Include a "no drug" control.
-
Virus Infection: Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.[10]
-
Incubation: Incubate the infected plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Quantification of Viral Titer:
-
TCID50 Assay: Collect the supernatants from each well. Perform a TCID50 (50% Tissue Culture Infectious Dose) assay to determine the viral titer in each supernatant.
-
qPCR: Alternatively, extract viral RNA from the supernatants or cell lysates and perform quantitative PCR (qPCR) to quantify the amount of viral RNA.
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each this compound concentration compared to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 2: In Vitro Inhibition of SARS-CoV-2 Replication using this compound
This protocol outlines a method to evaluate the inhibitory effect of this compound on SARS-CoV-2 replication in Caco-2 cells. Note: All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory.
Materials:
-
Caco-2 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS
-
SARS-CoV-2 isolate (e.g., FFM1)
-
This compound solution
-
96-well cell culture plates
-
Materials for Cytopathic Effect (CPE) assay or qPCR
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells in 96-well plates and grow to confluency.
-
This compound Treatment and Infection:
-
Pre-treatment: Add serial dilutions of this compound to the cells and incubate for a specified time (e.g., 1 hour) before infection.
-
Infection: Infect the cells with SARS-CoV-2 at an MOI of 0.01.[7]
-
Post-treatment: Alternatively, infect the cells for 1 hour, wash to remove the virus inoculum, and then add the this compound dilutions.[7]
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.[7]
-
Quantification of Viral Replication:
-
CPE Assay: Visually inspect the cells for virus-induced cytopathic effect under a microscope. Cell viability can be quantified using assays such as the MTT or MTS assay.[7]
-
qPCR: Extract viral RNA from the supernatant and quantify the genomic RNA copy numbers using qPCR.[7]
-
Immunofluorescence: Fix and permeabilize the cells, then stain for viral proteins (e.g., Spike protein) using specific antibodies to visualize and quantify the infection.[7]
-
-
Data Analysis: Calculate the percentage of inhibition of CPE or viral replication for each this compound concentration. Determine the IC50 value by non-linear regression analysis.
Protocol 3: In Vivo Evaluation of this compound's Antiviral Efficacy in a Mouse Model of Influenza
This protocol provides a general framework for assessing the in vivo efficacy of this compound against influenza virus infection in mice. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza virus strain (lethal dose)
-
This compound for administration (e.g., intravenous or intranasal)
-
Anesthesia for intranasal administration
-
Equipment for monitoring weight and survival
-
Materials for lung tissue homogenization and viral load quantification (TCID50 or qPCR)
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Infection: Lightly anesthetize the mice and infect them intranasally with a lethal dose of a mouse-adapted influenza virus.
-
This compound Administration:
-
Monitoring:
-
Monitor the mice daily for weight loss and survival for a period of 14 days.[1]
-
Define a humane endpoint (e.g., >25% weight loss) at which mice should be euthanized.
-
-
Viral Load Quantification (Optional):
-
At specific time points post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group.
-
Aseptically harvest the lungs and homogenize them.
-
Determine the viral titer in the lung homogenates using a TCID50 assay or qPCR.
-
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) and compare them using a log-rank test.
-
Graph the mean body weight changes over time for each group.
-
Compare the lung viral titers between the this compound-treated and placebo groups.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound and similar protease inhibitors as drugs against influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. news-medical.net [news-medical.net]
- 6. [this compound-induced inhibition of pandemic influenza virus A(H1N1) reproduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound treatment against SARS‐CoV‐2: A randomized phase III study to evaluate the safety and efficacy of a pan‐protease inhibitor for moderate COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effects of this compound on influenza A and B viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Efficacy of this compound Combinations with Selected Antiviral Drugs in Mouse Models of Influenza Pneumonia and Coronavirus Infection Caused by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a protease inhibitor, suppresses proteolytic activation of pandemic H1N1v influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound—Drug against Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Aprotinin in Fibrin Gel Degradation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of aprotinin, a serine protease inhibitor, in controlling the degradation of fibrin gels for various research and drug development applications. Fibrin gels are widely used as three-dimensional (3D) scaffolds in tissue engineering, as models for studying cell-matrix interactions, and in drug screening assays. However, their degradation by cellular proteases can limit their experimental lifespan. This compound is a key reagent for stabilizing these scaffolds, allowing for longer-term studies.
Mechanism of Action
This compound, also known as bovine pancreatic trypsin inhibitor (BPTI), is a competitive inhibitor of several serine proteases, most notably plasmin.[1][2][3] Plasmin is the primary enzyme responsible for the breakdown of fibrin clots, a process known as fibrinolysis.[1][4] By binding to the active site of plasmin, this compound prevents it from cleaving the fibrin mesh, thereby inhibiting gel degradation.[2][5] this compound also inhibits other proteases such as trypsin, chymotrypsin, and kallikrein.[1][3] The inhibition of kallikrein can also indirectly reduce fibrinolysis by decreasing the activation of the intrinsic coagulation pathway.[4][6]
Applications
The use of this compound to control fibrin gel degradation is crucial in a variety of research areas:
-
Tissue Engineering: Stabilizing fibrin scaffolds allows for the long-term culture of cells, enabling tissue formation and maturation.[7]
-
Cell Biology: It facilitates the study of cell behavior, such as migration, proliferation, and differentiation, within a 3D environment over extended periods.[7]
-
Drug Screening: this compound can be used to create stable fibrin-based platforms for evaluating the efficacy of pro- or anti-fibrinolytic drugs.
-
Disease Modeling: It helps in developing more stable 3D models of diseases where matrix degradation is a key factor.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its impact on fibrin gel degradation as reported in various studies.
Table 1: Effective Concentrations of this compound in Fibrin Gel Assays
| Application | This compound Concentration | Cell Type/System | Reference |
| Inhibition of Gel Degradation by Fibroblasts | 20 µg/mL | MRC-5 human lung fibroblasts | --INVALID-LINK-- |
| Inhibition of Gel Degradation by Fibroblasts | 40 µg/mL | MRC-5 human lung fibroblasts | --INVALID-LINK-- |
| Stabilization of Cell-Seeded Sutures | 100 µg/mL | Human Mesenchymal Stem Cells (MSCs) | [7] |
| Follicle Culture in Fibrin-Alginate IPNs | 0.025 - 0.05 TIU/mL | Murine Ovarian Follicles | [8] |
Table 2: Effect of this compound on Fibrin Gel Degradation
| This compound Concentration (µg/mL) | Outcome Measure | % Reduction in Degradation (approx.) | Reference |
| 20 | Gel degradation by human fibroblasts (human FBG) | 38.8% ± 5.0% | [9] |
| 20 | Gel degradation by human fibroblasts (plasminogen-depleted FBG) | 42.8% ± 5.0% | [9] |
| 40 | Gel degradation by human fibroblasts (bovine FBG) | 39.5% ± 7.6% | [9] |
| 100 | Fibrin Degradation Products (FDPs) in media | Significantly less than lower doses | [7] |
Experimental Protocols
Here are detailed protocols for common fibrin gel degradation assays incorporating this compound.
Protocol 1: Cell-Mediated Fibrin Gel Degradation Assay (Weight Loss Method)
This protocol is adapted from methods used to assess the degradation of fibrin gels by embedded cells.[10]
Materials:
-
Fibrinogen (from bovine or human plasma)
-
Thrombin
-
This compound solution
-
Cell culture medium
-
Cells of interest (e.g., fibroblasts, mesenchymal stem cells)
-
24-well tissue culture plate
-
Sterile phosphate-buffered saline (PBS)
-
Analytical balance
Procedure:
-
Cell Preparation: Culture cells to the desired confluency, then harvest and resuspend them in cell culture medium at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Fibrinogen-Aprotinin Mixture: Prepare a solution of fibrinogen in serum-free medium or PBS. Add this compound to this solution to achieve the desired final concentration (e.g., 20-100 µg/mL). Keep this solution on ice.
-
Gel Formation: In a 24-well plate, mix the cell suspension with the fibrinogen-aprotinin solution. To initiate polymerization, add thrombin (final concentration typically 1-2 U/mL). Mix gently and allow the gel to set at 37°C for 30-60 minutes.
-
Culture: After polymerization, add cell culture medium (which may also be supplemented with this compound) to each well.
-
Degradation Assessment:
-
At specified time points (e.g., 24, 48, 72 hours), carefully aspirate the culture medium.
-
Gently wash the gel with PBS to remove any remaining medium.
-
Aspirate the PBS and weigh the entire plate.
-
The initial weight of the gel can be determined by weighing a plate with a cell-free gel immediately after polymerization.
-
The percentage of degradation is calculated as: ((Initial Gel Weight - Gel Weight at Time X) / Initial Gel Weight) * 100.
-
Protocol 2: Quantification of Fibrin Degradation Products (FDPs) by ELISA
This protocol measures the soluble FDPs released into the culture medium as an indicator of fibrinolysis.[7]
Materials:
-
Fibrin gel constructs prepared as in Protocol 1.
-
Cell culture medium.
-
Fibrin Degradation Product (FDP) ELISA kit.
-
Microplate reader.
Procedure:
-
Sample Collection: At each time point, collect the entire volume of culture medium from each well containing a fibrin gel.
-
Sample Storage: Store the collected medium at -80°C until the ELISA is performed.
-
ELISA:
-
Thaw the samples on ice.
-
Perform the FDP ELISA according to the manufacturer's instructions. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of FDPs in each sample based on the standard curve.
-
Higher concentrations of FDPs indicate greater fibrin degradation.
-
Visualizations
Fibrinolytic Pathway and Inhibition by this compound
The following diagram illustrates the key steps in the fibrinolytic pathway and the points of inhibition by this compound.
Caption: The fibrinolytic pathway and the inhibitory action of this compound on plasmin.
Experimental Workflow for Fibrin Gel Degradation Assay
This diagram outlines the general workflow for conducting a fibrin gel degradation experiment with this compound.
Caption: General workflow for a fibrin gel degradation assay using this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. egg-white-lysozyme.com [egg-white-lysozyme.com]
- 3. interchim.fr [interchim.fr]
- 4. This compound.co.uk [this compound.co.uk]
- 5. Studies on the mechanisms of action of this compound and tranexamic acid as plasmin inhibitors and antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound extends mechanical integrity time of cell-seeded fibrin sutures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The degradation of gelatin/alginate/fibrin hydrogels is cell type dependent and can be modulated by targeting fibrinolysis [frontiersin.org]
- 10. Fibrin Breakdown Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aprotinin Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using aprotinin, a serine protease inhibitor, in cell culture applications.[1][2] It covers frequently asked questions, troubleshooting advice, and detailed protocols to help you determine the optimal this compound concentration for your specific cell lines and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a competitive serine protease inhibitor derived from bovine lung tissue.[3] In cell culture, it is used to prevent the degradation of proteins by serine proteases that may be released from cells during lysis or normal cellular processes.[1][2] This helps to maintain the integrity and stability of proteins of interest for downstream applications.
Q2: What is the recommended starting concentration for this compound?
A general working concentration for this compound in cell culture is 2 µg/mL.[3] However, the optimal concentration can vary significantly depending on the cell line, the specific application, and the level of endogenous protease activity. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is freely soluble in water and aqueous buffers. A common stock solution can be prepared by dissolving this compound in sterile water or PBS to a concentration of 2 mg/mL (a 1000X stock for a working concentration of 2 µg/mL).[3] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C to avoid repeated freeze-thaw cycles, which can reduce its efficacy.[4]
Q4: Is this compound cytotoxic to cells?
At commonly used working concentrations, this compound is generally not considered cytotoxic. However, at very high concentrations, it may have detrimental effects on cell viability.[5] If you observe unexpected changes in cell morphology or viability after adding this compound, it is advisable to perform a cytotoxicity assay.
Q5: Can this compound interfere with my experimental results?
Yes, as a protease inhibitor, this compound can influence cellular processes that are regulated by proteases. For example, it has been shown to inhibit proinflammatory activation of endothelial cells and affect pathways involving thrombin.[6] It can also inhibit the intrinsic pathway of coagulation.[7] Researchers should be aware of these potential effects and include appropriate controls in their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Protein degradation is still observed after adding this compound. | The concentration of this compound may be too low to inhibit the level of protease activity in your sample. | Increase the concentration of this compound in a stepwise manner (e.g., 2 µg/mL, 5 µg/mL, 10 µg/mL) and assess protein integrity at each concentration. |
| The proteases degrading your protein may not be serine proteases. | This compound is specific for serine proteases. Consider using a broad-spectrum protease inhibitor cocktail that targets multiple classes of proteases. | |
| Unexpected changes in cell behavior or morphology. | The this compound concentration may be too high, leading to off-target effects or cytotoxicity.[5] | Perform a dose-response experiment to determine the lowest effective concentration that prevents protein degradation without affecting cell health. Conduct a cytotoxicity assay to assess the impact of different this compound concentrations on your specific cell line. |
| This compound may be interfering with a signaling pathway critical for your cell line.[6][8] | Review the literature for known effects of this compound on your cell type or the pathways you are studying. Consider using a different serine protease inhibitor if this compound's off-target effects are a concern. | |
| Inconsistent results between experiments. | Inconsistent preparation or storage of this compound stock solutions. | Ensure this compound stock solutions are properly aliquoted and stored at -20°C to avoid freeze-thaw cycles.[4] Prepare fresh dilutions from the stock solution for each experiment. |
| Variability in cell density or health. | Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting your experiment. |
Recommended this compound Concentrations for Specific Cell Lines
The optimal concentration of this compound can be cell-line dependent. The following table provides some reported concentrations as a starting point for optimization.
| Cell Line | Application | Reported Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proinflammatory activation | 200-1600 kallikrein inhibitory units/mL (KIU/mL) | [6] |
| Bovine Aortic Endothelial Cells | Improved cell viability during cold storage | 150 KIU/mL (0.02 mg/mL) | [9] |
| Mouse G8-1 and C2C12 Myoblasts | Cell differentiation studies | 2 TIU/mL | [1] |
Unit Conversion:
-
1 Trypsin Inhibitor Unit (TIU) is approximately equal to 1,300 Kallikrein Inhibitor Units (KIU).
-
1 KIU is equivalent to about 0.17 µg of crystalline this compound.[2]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a general method for determining the lowest effective concentration of this compound that prevents protein degradation in your cell lysate without causing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 2 mg/mL in sterile water)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE and Western blotting reagents
-
Antibody against a protein of interest known to be susceptible to degradation
-
Cytotoxicity assay kit (e.g., MTT or LDH assay)
Procedure:
-
Cell Culture: Plate your cells at a consistent density in multiple wells or flasks and grow them to the desired confluency.
-
This compound Titration: Prepare a series of this compound dilutions in your cell culture medium or lysis buffer. A suggested range is 0, 1, 2, 5, 10, and 20 µg/mL.
-
Cell Lysis and Protein Analysis:
-
For each concentration, lyse the cells in the presence of the corresponding this compound dilution.
-
Incubate the lysates on ice for 30 minutes.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Analyze the integrity of your protein of interest by SDS-PAGE and Western blotting.
-
-
Cytotoxicity Assay:
-
In a separate plate, treat your cells with the same range of this compound concentrations for a duration relevant to your experiment (e.g., 24 or 48 hours).
-
Perform a cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Identify the lowest concentration of this compound that effectively prevents the degradation of your target protein.
-
Correlate this with the cytotoxicity data to ensure the chosen concentration does not significantly impact cell viability.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ubpbio.com [ubpbio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits proinflammatory activation of endothelial cells by thrombin through the protease-activated receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Vascular Smooth Muscle Cell Inflammation and Proliferation via Induction of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addition of this compound to organ preservation solutions decreases lung reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing aprotinin degradation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of aprotinin in experimental buffers.
Troubleshooting Guide: this compound Degradation
Issue: Loss of this compound Activity in My Experiment
If you are experiencing a loss of this compound's inhibitory activity, consider the following potential causes and troubleshooting steps.
1. Improper Storage and Handling
This compound is a stable protein, but improper handling can lead to degradation or loss of activity.
-
Problem: Repeated freeze-thaw cycles of this compound solutions.
-
Solution: Aliquot this compound solutions upon receipt or preparation and store them at -20°C or -80°C for long-term use. Avoid repeated freezing and thawing.[1][2][3] For short-term storage, an aqueous solution at pH 7-8 can be stored at +2 to +8°C for about a week.[4][5]
-
Problem: Using dilute this compound solutions for extended periods.
-
Solution: Dilute solutions of this compound are less stable than concentrated ones.[1][2][3] Prepare fresh dilutions for your experiments or use a more concentrated stock for a shorter period.
-
Problem: Adsorption of this compound to labware.
-
Solution: this compound's high basicity can cause it to adhere to surfaces like dialysis tubing and gel filtration matrices.[1][2] To minimize this, use acetylated materials or include at least 0.1 M NaCl in your buffer.[1][2]
2. Incompatible Buffer Conditions
The composition of your experimental buffer can significantly impact this compound stability.
-
Problem: Extreme pH of the buffer.
-
Solution: this compound is stable over a wide pH range of 1-12.[1][2][3] However, its binding to most proteases is reversible and dissociates at pH >10 or <3.[1][5] Irreversible structural changes and inactivation can occur at pH >12.[4][6] For optimal stability of the this compound-protease complex, maintain the pH within a neutral range (pH 7-8).
-
Problem: Presence of reducing agents in the buffer.
-
Solution: Reducing agents like 2-mercaptoethanol or DTT will readily split the Cys14-Cys38 disulfide bridge, which is crucial for this compound's tertiary structure and activity.[1][2][3] Avoid including these agents in buffers containing this compound.
3. Thermal Degradation
While this compound is relatively heat-stable, prolonged exposure to high temperatures can lead to degradation.
-
Problem: High temperature incubation.
-
Solution: this compound is stable against denaturation at high temperatures.[1][2] However, the protease thermolysin can degrade this compound at temperatures between 60-80°C.[1][2] If your experiment involves high temperatures and potential contamination with thermolysin-like proteases, consider alternative protease inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound stability and activity.
Table 1: this compound Solution Stability
| Storage Condition | Concentration | Solvent/Buffer | pH | % Loss / Time | Citation |
| 0-5°C | 10 mg/mL | Sterile water with 0.9% NaCl and 0.9% benzyl alcohol | 5.7-6.2 | <4.3% / year | [2][3] |
| +2 to +8°C | Not specified | Aqueous solution | 7-8 | Stable for ~1 week | [4][5] |
| -15 to -25°C | Not specified | Aliquoted aqueous solution | 7-8 | Stable for ≥6 months | [4][5] |
| Room Temperature | Not specified | Physiological saline solution | Not specified | Stable for >1 year | [6] |
Table 2: Factors Affecting this compound Activity
| Factor | Condition | Effect on this compound | Citation |
| pH | > 10 or < 3 | Reversible dissociation from most proteases | [1][5] |
| > 12.8 | Inactivation/Irreversible changes | [4][6] | |
| Reducing Agents | e.g., 2-mercaptoethanol | Splits Cys14-Cys38 disulfide bridge, leading to inactivation | [1][2][3] |
| Temperature | 60-80°C | Susceptible to degradation by thermolysin | [1][2] |
Experimental Protocols
Protocol 1: Assessing this compound Activity using a Trypsin Inhibition Assay
This protocol provides a general method to determine the activity of this compound by measuring its ability to inhibit the enzymatic activity of trypsin.
Materials:
-
This compound solution (test sample)
-
Trypsin solution (e.g., 2.5 mg/mL in 1 mM HCl, freshly prepared and kept on ice)
-
Substrate solution (e.g., Nα-benzoyl-DL-arginine p-nitroanilide - BAPNA)
-
Assay Buffer: 200 mM Triethanolamine, 20 mM CaCl2, pH 7.8[7]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reactions: In a microplate or cuvette, prepare the following reactions:
-
Uninhibited Control: Assay Buffer + Trypsin Solution + NaCl solution (e.g., 0.85%)[7]
-
Inhibited Reaction: Assay Buffer + Trypsin Solution + this compound Solution
-
Blank: Assay Buffer + NaCl solution (or buffer used for this compound)
-
-
Pre-incubation: Incubate the reactions for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow this compound to bind to trypsin.[8]
-
Initiate Reaction: Add the BAPNA substrate solution to all wells to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).[7] The rate of increase in absorbance is proportional to the trypsin activity.
-
Calculate Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Control)] * 100
Note: The concentration of this compound may need to be adjusted to achieve an inhibition level between 40-60% for accurate determination of its activity.
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Workflow for this compound Activity Assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in experimental buffers?
A1: The primary chemical degradation mechanism in experimental buffers is the cleavage of its disulfide bridges by reducing agents like 2-mercaptoethanol or DTT.[1][2][3] Physically, it can be lost from solution due to adsorption to surfaces if not handled correctly.[1][2] While it is relatively stable to heat and a wide pH range, extreme pH (>12) can cause irreversible denaturation.[4][6]
Q2: Can I autoclave my buffer with this compound in it?
A2: While this compound is remarkably heat-stable, autoclaving is generally not recommended as the combination of high temperature and pressure could lead to degradation. This compound solutions can be sterilized by filtration through a 0.2 µm filter.[1][2][3]
Q3: Is this compound stable in the presence of detergents like SDS or Triton X-100?
A3: this compound is generally stable in the presence of organic solvents and non-ionic detergents. However, strong denaturing agents like high concentrations of SDS, especially when combined with heat, can potentially affect its tertiary structure and activity.
Q4: What are some common alternatives to this compound?
A4: Alternatives to this compound include other serine protease inhibitors such as leupeptin and camostat.[9][10] Synthetic small molecules and monoclonal antibodies are also available, though they may not have the same broad inhibitory profile as this compound.[11] The choice of alternative will depend on the specific proteases you need to inhibit and the experimental conditions.
Q5: How can I confirm that my this compound is active?
A5: The most common method to confirm this compound activity is through a trypsin inhibition assay.[12] This involves measuring the reduction in trypsin's ability to cleave a specific substrate in the presence of your this compound sample. The general protocol is outlined in the "Experimental Protocols" section of this guide.
References
- 1. This compound [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. interchim.fr [interchim.fr]
- 6. Pancreatic trypsin inhibitor | C284H432N84O79S7 | CID 16130295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Active this compound (AP) | APA968Po61 | Sus scrofa; Porcine (Pig) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 8. drugfuture.com [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound and similar protease inhibitors as drugs against influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. egg-white-lysozyme.com [egg-white-lysozyme.com]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Aprotinin Inactivity in Protease Assays: A Technical Support Troubleshooting Guide
Welcome to the technical support center for troubleshooting aprotinin inactivity in protease assays. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues that may lead to the apparent failure of this compound to inhibit protease activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound is not inhibiting my protease. What are the most common reasons for this?
There are several potential reasons why this compound may appear inactive in your assay. These can be broadly categorized as issues with the this compound itself, the experimental conditions, or the specific protease you are studying.
-
This compound Integrity:
-
Improper Storage: this compound is a protein and is sensitive to degradation if not stored correctly. Lyophilized this compound should be stored at -20°C for long-term stability.[1] Reconstituted solutions are stable for about a week at 2-8°C and for up to six months when aliquoted and stored at -15 to -25°C.[2] Repeated freeze-thaw cycles should be avoided as they can lead to a loss of activity.[1]
-
Incorrect Preparation: Ensure that this compound is reconstituted in a suitable buffer (e.g., water or a low ionic strength buffer) and that the concentration is correct.[2] For some applications, the addition of a carrier protein like 0.1% HSA or BSA is recommended for long-term storage of reconstituted this compound.[1]
-
-
Assay Conditions:
-
Incorrect pH: this compound's binding to proteases is reversible and pH-dependent. The optimal pH for its inhibitory activity is generally between 7 and 8.[2][3] At extreme pH values (below 3 or above 10), the this compound-protease complex can dissociate, leading to a loss of inhibition.[2]
-
Presence of Reducing Agents: The three disulfide bridges in this compound are crucial for its structure and function.[2] The Cys14-Cys38 disulfide bridge is particularly susceptible to reduction by agents like 2-mercaptoethanol, which can lead to inactivation.
-
Incompatible Buffer Components: Certain components in your assay buffer could interfere with this compound's activity. It is important to check for compatibility.
-
-
Protease Specificity:
-
Target Protease is Not a Serine Protease: this compound is a specific inhibitor of serine proteases. It will not inhibit other classes of proteases such as cysteine proteases, metalloproteases, or aspartic proteases.[4]
-
Weak Inhibition of Target Protease: While this compound inhibits a broad range of serine proteases, its affinity for different proteases varies. It is a potent inhibitor of trypsin, chymotrypsin, and plasmin, but a weak inhibitor of others like human leukocyte elastase and urokinase.[4][5]
-
Q2: How can I verify that my this compound is active?
If you suspect your this compound may be inactive, you can perform a simple activity assay. The most common method is to test its ability to inhibit a known serine protease, such as trypsin. You can use a chromogenic substrate for trypsin, like Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), and measure the reduction in color development in the presence of your this compound.
Q3: What concentration of this compound should I be using?
The effective concentration of this compound depends on the specific protease being targeted and its concentration in the assay. A typical working concentration range is 0.06 to 2 µg/ml (approximately 0.01 to 0.3 µM).[4] However, for enzymes with a high concentration or for complete inhibition, a higher concentration of this compound may be necessary. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: I'm seeing partial inhibition. What could be the cause?
Partial inhibition can occur for several reasons:
-
Insufficient this compound Concentration: The concentration of this compound may not be high enough to fully inhibit the amount of active protease in your sample. Try increasing the this compound concentration.
-
Presence of Other Protease Classes: Your sample may contain a mixture of proteases, some of which are not serine proteases and are therefore not inhibited by this compound. Consider using a protease inhibitor cocktail that targets a broader range of proteases.
-
Sub-optimal Assay Conditions: As mentioned earlier, pH and other buffer components can affect this compound's efficacy. Ensure your assay conditions are optimal for this compound activity.
Q5: How should I properly prepare and store my this compound solutions?
-
Reconstitution: Reconstitute lyophilized this compound in sterile, distilled water or a suitable aqueous buffer (e.g., 0.1 M Tris, pH 8.0) to a stock concentration of 1-10 mg/mL.[2]
-
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability.[1]
-
Reconstituted Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to 6 months.[2][6] For short-term storage (up to one week), the solution can be kept at 2-8°C.[2]
-
Quantitative Data Summary
The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition. A lower Ki value indicates a more potent inhibitor.
| Protease | Organism | Ki Value (M) |
| Trypsin | Bovine | 6.0 x 10⁻¹⁴ |
| Chymotrypsin | Bovine | 9.0 x 10⁻⁹ |
| Plasmin | Human | 2.3 x 10⁻¹⁰ |
| Kallikrein (pancreatic) | Porcine | 1.0 x 10⁻⁹ |
| Kallikrein (plasma) | Porcine | 3.0 x 10⁻⁸ |
| Elastase (leukocytes) | Human | 3.5 x 10⁻⁶ |
| Urokinase (two chains) | 2.5 x 10⁻⁵ | |
| Trypsinogen | Bovine | 1.8 x 10⁻⁶ |
Table compiled from information in[2].
Experimental Protocols
Protocol 1: this compound Activity Assay Using Trypsin and a Chromogenic Substrate
This protocol provides a method to determine the activity of your this compound solution by measuring its ability to inhibit trypsin.
Materials:
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
This compound solution to be tested
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Substrate Solution: Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) at 1 mg/mL in a small amount of DMSO, then diluted with Assay Buffer.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a dilution series of your this compound solution in Assay Buffer. Include a "no this compound" control.
-
To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
20 µL of the appropriate this compound dilution (or Assay Buffer for the control)
-
20 µL of the trypsin solution
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the this compound to bind to the trypsin.
-
Add 100 µL of the BAPNA substrate solution to each well to start the reaction.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each this compound concentration.
-
Determine the percent inhibition for each this compound concentration relative to the "no this compound" control. A significant reduction in the reaction rate indicates active this compound.
Visual Troubleshooting Guides
Troubleshooting Workflow for this compound Inactivity
Caption: A flowchart to diagnose potential causes of this compound inactivity.
This compound's Mechanism of Action
Caption: this compound competitively inhibits serine proteases.
References
aprotinin stability and storage conditions for research labs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of aprotinin. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound powder?
Lyophilized this compound is stable when stored at 2-8°C until the expiration date printed on the label.[1][2] For long-term storage, it can be stored desiccated below -18°C.[3] Some sources indicate that lyophilized powder can be stored at -20°C for several years without loss of activity.[4] Although stable at room temperature for up to three weeks, it is recommended to store it desiccated below -18°C for optimal stability.[3]
Q2: How should I reconstitute lyophilized this compound?
It is recommended to reconstitute lyophilized this compound in sterile 18MΩ-cm H2O to a concentration of not less than 100µg/ml.[3] It is also soluble in aqueous buffer solutions, such as 0.1 M Tris buffer, pH 8.0.[5][6] For example, a 250 mg vial can be reconstituted with 5 mL of distilled water to obtain a solution of about 50 mg/mL.[7]
Q3: What are the recommended storage conditions for reconstituted this compound solution?
Upon reconstitution, this compound solutions should be handled with care to prevent microbial contamination as they do not typically contain preservatives. An aqueous solution of this compound adjusted to a pH of 7 to 8 can be stored for approximately one week at 2-8°C.[6] For longer-term storage, the solution can be stored in aliquots for up to 6 months at ≤ -20°C.[6] It is important to avoid repeated freeze-thaw cycles.[3] For long-term storage, the addition of a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) is recommended.[3]
Q4: What is the stability of this compound in different solvents?
This compound is freely soluble in water (>10 mg/mL) and in aqueous buffers of low ionic strength. It is also soluble in 70% methanol, 70% ethanol, and 50% acetone.[4] The stability of the solution is pH-dependent, and it can tolerate a pH range of 1-12.[1] However, most this compound-protease complexes will dissociate at a pH greater than 10 or less than 3.[6]
Q5: At what temperature does this compound degrade?
This compound is remarkably resistant to high temperatures due to its stable molecular structure.[5] However, it can be degraded by thermolysin at temperatures above 60°C.[5]
Troubleshooting Guide
Issue 1: Loss of this compound activity in my experiment.
-
Possible Cause 1: Improper Storage. this compound solutions can lose activity if stored improperly. Ensure that reconstituted this compound is stored at ≤ -20°C for long-term use and that freeze-thaw cycles are avoided.[3] Lyophilized powder should be stored at 2-8°C or desiccated at -18°C.[5][3]
-
Possible Cause 2: pH Instability. this compound's binding to serine proteases is reversible and can be disrupted at extreme pH values. Most this compound-protease complexes dissociate at pH >10 or pH <3.[6] Ensure the pH of your experimental buffer is within the optimal range for this compound activity (pH 5.0-8.0 for long-term stability).[4]
-
Possible Cause 3: Microbial Contamination. Reconstituted this compound solutions do not contain preservatives and are susceptible to microbial growth, which can degrade the protein.[7] Use sterile techniques for reconstitution and consider adding a preservative like sodium azide (0.9 mg/mL) if appropriate for your application.[7]
Issue 2: this compound is not inhibiting the target protease.
-
Possible Cause 1: Incorrect Concentration. The working concentration of this compound is critical for effective protease inhibition. A typical working concentration ranges from 0.06 to 2 µg/ml (0.01 to 0.3 µM).[5]
-
Possible Cause 2: this compound Adsorption. this compound can adhere to negatively charged surfaces such as chromatography gels or ultra-filtration membranes. To prevent this, include a salt concentration of >0.1 M NaCl or other suitable salts in your buffers.[5]
-
Possible Cause 3: Target Protease Specificity. this compound is a serine protease inhibitor and will not inhibit other classes of proteases.[7] It is a competitive inhibitor of enzymes like trypsin, chymotrypsin, plasmin, and kallikrein.[6][8]
Data Summary
This compound Storage and Stability Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | 2-8°C | Until expiration date[1] | Store dry.[5] |
| Room Temperature | Up to 3 weeks[3] | Should be stored desiccated.[3] | |
| ≤ -18°C / -20°C | Long-term / Several years[3][4] | Recommended for optimal stability.[3] | |
| Reconstituted Solution | 2-8°C | 2-7 days[3] or approx. 1 week[5][6] | pH should be between 7 and 8.[5][6] |
| ≤ -20°C | Up to 6 months[6] | Aliquot to avoid freeze-thaw cycles.[3] For long-term storage, adding a carrier protein (0.1% HSA or BSA) is recommended.[3] | |
| -80°C | 1 year (in solvent)[9] | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9] |
Experimental Protocols
Protocol: Recommended Stability Test for Reconstituted this compound
This protocol outlines a method to assess the stability of a reconstituted this compound solution over time at different storage temperatures.
1. Objective: To determine the stability of reconstituted this compound by measuring its inhibitory activity against a known serine protease (e.g., trypsin) after storage under various conditions.
2. Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer (e.g., 0.1 M Tris buffer, pH 8.0)
-
Trypsin (or other target serine protease)
-
Chromogenic substrate for trypsin (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
Microplate reader
-
Sterile microcentrifuge tubes
-
Incubators/refrigerators/freezers set to desired storage temperatures (e.g., 4°C, -20°C, -80°C)
3. Methodology:
-
Step 1: Reconstitution of this compound
-
Reconstitute lyophilized this compound with sterile water or buffer to a stock concentration of 1 mg/mL.
-
Gently mix to dissolve completely. Avoid vigorous vortexing.
-
Divide the stock solution into multiple sterile aliquots to avoid repeated freeze-thaw cycles.
-
-
Step 2: Initial Activity Measurement (Time Zero)
-
Immediately after reconstitution, perform a trypsin inhibition assay to determine the initial activity of the this compound solution.
-
In a 96-well plate, set up reactions containing assay buffer, a fixed concentration of trypsin, and varying concentrations of the freshly reconstituted this compound.
-
Pre-incubate the trypsin and this compound for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the chromogenic substrate (BAPNA).
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the rate of substrate hydrolysis.
-
The inhibitory activity of this compound is determined by the reduction in the rate of substrate hydrolysis compared to a control with no this compound.
-
-
Step 3: Storage of Aliquots
-
Store the aliquots of the reconstituted this compound solution at the desired temperatures (e.g., 4°C, -20°C, and -80°C).
-
-
Step 4: Activity Measurement at Subsequent Time Points
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage temperature.
-
Thaw the frozen aliquots on ice.
-
Repeat the trypsin inhibition assay as described in Step 2 for each stored aliquot.
-
-
Step 5: Data Analysis
-
Calculate the percentage of remaining this compound activity at each time point relative to the initial activity at time zero.
-
Plot the percentage of remaining activity versus time for each storage condition to visualize the stability profile.
-
Visualizations
Caption: Troubleshooting workflow for common this compound-related issues.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound ≥3 TIU/mg solid, lyophilized powder, ≥96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. raybiotech.com [raybiotech.com]
- 4. This compound, bovine | AmericanBio [americanbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. 5-diagnostics.com [5-diagnostics.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
alternative protease inhibitors if aprotinin is ineffective
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with protease inhibition, particularly when aprotinin proves ineffective.
Troubleshooting Guide
Problem: My protein of interest is still degrading despite using this compound.
Possible Cause 1: Presence of non-serine proteases.
This compound is a competitive inhibitor of serine proteases such as trypsin, chymotrypsin, and plasmin.[1] If your sample contains other classes of proteases, such as cysteine, aspartic, or metalloproteases, this compound will not be effective against them.[2]
Solution:
-
Use a broad-spectrum protease inhibitor cocktail. These cocktails contain a mixture of inhibitors that target a wide range of protease classes.[3][4] Common components include inhibitors for serine, cysteine, aspartic, and metalloproteases.
-
Identify the specific class of protease. If possible, use specific protease class assays to identify the predominant type of protease activity in your sample. This will allow for a more targeted inhibition strategy.
Possible Cause 2: Suboptimal concentration of this compound.
The effective concentration of this compound can vary depending on the specific protease and the overall proteolytic activity in your sample.
Solution:
-
Optimize the this compound concentration. Perform a titration experiment to determine the optimal concentration of this compound for your specific application.
-
Consult recommended working concentrations. For general use, a working concentration of 2 µg/mL is often recommended.[5][6]
Possible Cause 3: Instability of this compound.
This compound can lose activity over time, especially if not stored properly or if subjected to harsh experimental conditions.
Solution:
-
Ensure proper storage. Store this compound stock solutions at -20°C for long-term storage.[5]
-
Prepare fresh working solutions. It is best practice to add protease inhibitors to your buffers immediately before use.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to this compound for inhibiting serine proteases?
A1: Several synthetic and natural inhibitors can be used as alternatives to this compound for targeting serine proteases. Common alternatives include:
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible inhibitor of serine proteases like trypsin, chymotrypsin, and thrombin.[8][9][10] It is a less toxic alternative to PMSF.[10]
-
Leupeptin: A reversible inhibitor of serine and cysteine proteases.[1][11]
-
Camostat: A synthetic serine protease inhibitor.[12]
-
PMSF (Phenylmethylsulfonyl fluoride): A widely used but highly toxic serine protease inhibitor.
Q2: When should I use a broad-spectrum protease inhibitor cocktail instead of a single inhibitor like this compound?
A2: A broad-spectrum protease inhibitor cocktail is recommended when:
-
The types of proteases in your sample are unknown.
-
Your sample contains multiple classes of proteases.
-
You are working with crude cell or tissue lysates, which are likely to contain a wide variety of proteases.[3]
-
You observe protein degradation even after using a single inhibitor.
Q3: Can I make my own protease inhibitor cocktail?
A3: Yes, you can prepare a custom protease inhibitor cocktail. This allows you to tailor the composition and concentration of inhibitors to your specific needs. A common "homemade" cocktail includes AEBSF (or PMSF), leupeptin, pepstatin A, and EDTA.[13]
Q4: Some protease inhibitor cocktails contain EDTA. When is it beneficial, and when should it be avoided?
A4: EDTA is a chelating agent that inhibits metalloproteases by sequestering the divalent cations they require for activity.[14]
-
When to use EDTA: Include EDTA in your lysis buffer when you suspect metalloprotease activity is contributing to protein degradation. A final concentration of 1-5 mM is typically effective.[12][13][15]
-
When to avoid EDTA: Do not use EDTA if your protein of interest requires divalent cations for its activity or if you are performing downstream applications that are incompatible with chelating agents, such as immobilized metal affinity chromatography (IMAC) for His-tagged protein purification.[2][12]
Data Presentation
Table 1: Comparison of Common Protease Inhibitors
| Inhibitor | Target Protease Class(es) | Mechanism | Typical Working Concentration | Solubility | Key Considerations |
| This compound | Serine | Reversible, Competitive | 2 µg/mL | Water, PBS | Ineffective against other protease classes. |
| AEBSF | Serine | Irreversible | 0.1 - 1.0 mM[8][9][10][16] | Water, DMSO[8] | Less toxic than PMSF; more stable in aqueous solutions.[10] |
| Leupeptin | Serine, Cysteine, Threonine | Reversible | 1 - 10 µM[1] | Water, DMSO[17] | Broad-spectrum activity beyond serine proteases. |
| Pepstatin A | Aspartic | Reversible, Competitive | 1 µM[18][19] | DMSO, Ethanol, Methanol | Highly specific for aspartic proteases. |
| E-64 | Cysteine | Irreversible | 1 - 10 µM | Water, DMSO | Specific for cysteine proteases. |
| EDTA | Metalloprotease | Chelating Agent | 1 - 5 mM[12][15] | Water | Inhibits by sequestering divalent cations; incompatible with IMAC.[2][12] |
Table 2: Example Composition of a Commercial Broad-Spectrum Protease Inhibitor Cocktail (100X Stock)
| Component | Target Protease Class | 1X Working Concentration |
| AEBSF | Serine | 1 mM[12] |
| This compound | Serine | 800 nM[12] |
| Bestatin | Aminopeptidases | 50 µM[12] |
| E-64 | Cysteine | 15 µM[12] |
| Leupeptin | Serine, Cysteine | 20 µM[12] |
| Pepstatin A | Aspartic | 10 µM[12] |
| EDTA (optional) | Metalloprotease | 5 mM[12] |
Note: Formulations can vary between manufacturers.
Experimental Protocols
Protocol: Comparative Analysis of Protease Inhibitor Efficacy using a Fluorometric Assay
This protocol outlines a method to compare the effectiveness of this compound and alternative protease inhibitors or cocktails using a generic fluorometric protease assay kit. These kits typically use a fluorescently labeled protein substrate (e.g., FITC-casein) that exhibits increased fluorescence upon cleavage by proteases.
Materials:
-
Cell or tissue lysate containing the proteases of interest.
-
This compound and alternative protease inhibitors/cocktails to be tested.
-
Fluorometric Protease Assay Kit (e.g., from Thermo Fisher Scientific, Sigma-Aldrich, AAT Bioquest).
-
Microplate reader capable of fluorescence detection.
-
Black, flat-bottom 96-well plates.
-
Appropriate buffers and reagents as specified by the assay kit manufacturer.
Procedure:
-
Prepare Lysate: Prepare your cell or tissue lysate according to your standard protocol, but do not add any protease inhibitors initially. Keep the lysate on ice to minimize degradation.
-
Prepare Inhibitor Solutions: Prepare stock solutions of this compound and the alternative inhibitors/cocktails at concentrations recommended by the manufacturers.
-
Set up the Assay Plate:
-
Negative Control (No Protease): Add lysis buffer without lysate.
-
Positive Control (No Inhibitor): Add lysate to the well.
-
Test Wells: Add lysate and a specific concentration of the inhibitor to be tested (this compound or an alternative). It is recommended to test a range of concentrations for each inhibitor.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the proteases.
-
Add Substrate: Add the fluorescently labeled substrate from the assay kit to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
Calculate the rate of the reaction (slope of the linear portion of the curve) for each condition.
-
Compare the reaction rates in the presence of different inhibitors to the positive control (no inhibitor). A lower reaction rate indicates more effective protease inhibition.
-
Calculate the percentage of inhibition for each inhibitor at each concentration.
-
Mandatory Visualization
References
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. interchim.fr [interchim.fr]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ubpbio.com [ubpbio.com]
- 9. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
- 10. goldbio.com [goldbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. MEROPS - the Peptidase Database [ebi.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. AEBSF | Sigma-Aldrich [sigmaaldrich.com]
- 17. ubpbio.com [ubpbio.com]
- 18. ubpbio.com [ubpbio.com]
- 19. goldbio.com [goldbio.com]
Technical Support Center: Managing Aprotinin in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cytotoxicity with aprotinin in their cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in cell culture.
Issue 1: Unexpected Decrease in Cell Viability or Cell Death
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high for the specific cell type. | - Verify the concentration: Double-check calculations for this compound dilution. Note that different units are used (TIU, KIU, nM, µg/mL); ensure correct conversion. - Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal non-toxic concentration for your specific cell line. - Consult literature for your cell type: Some cell lines are more sensitive to this compound's anti-proliferative effects.[1][2][3] |
| Cell line is particularly sensitive to serine protease inhibition. | - Evaluate the necessity of this compound: Determine if a broad-spectrum protease inhibitor is required or if a more specific inhibitor can be used. - Consider alternative protease inhibitors: If general protease inhibition is needed, explore other options that may have a different cytotoxicity profile in your cell line. |
| Contamination of cell culture. | - Microscopic examination: Check for signs of bacterial or fungal contamination. - Mycoplasma testing: Perform a mycoplasma test as this contamination can affect cell health and response to treatments. |
| Interaction with other media components. | - Serum concentration: Some cell lines may be more sensitive to treatments in low-serum conditions.[4] - Review media composition: Ensure there are no known incompatibilities between this compound and other media supplements. |
Issue 2: Altered Cell Morphology or Adhesion
| Possible Cause | Troubleshooting Steps |
| This compound is affecting the expression or function of cell adhesion molecules. | - Microscopic observation: Document any changes in cell shape, spreading, or attachment. - Immunofluorescence staining: Stain for key focal adhesion proteins (e.g., vinculin, paxillin) and actin to visualize any alterations in the cytoskeleton and adhesion complexes.[5][6] - Cell adhesion assay: Quantify the effect of this compound on cell attachment to various extracellular matrix proteins. |
| Sub-optimal culture conditions. | - Check culture vessel coating: Ensure the culture surface is appropriate for your cell type to promote healthy adhesion. - Review seeding density: Both too low and too high cell densities can impact cell morphology and health. |
Issue 3: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps |
| This compound interferes with the assay. | - Run appropriate controls: Include a control with this compound but without cells to check for direct interference with assay reagents (e.g., LDH assay).[7][8] - Choose a suitable viability assay: Metabolism-based assays (e.g., MTT, MTS) may not distinguish between cytostatic and cytotoxic effects. Consider using a dye-exclusion method (e.g., Trypan Blue) or an apoptosis assay (e.g., Annexin V) for confirmation.[4][9][10] |
| Degradation of this compound in culture. | - Prepare fresh solutions: this compound solutions should be prepared fresh for optimal activity. - Proper storage: Store this compound stock solutions as recommended by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: At what concentration is this compound typically used in cell culture?
A1: The working concentration of this compound can vary significantly depending on the cell type and the specific application. For general protease inhibition during cell lysis, it is often used at 1-2 µg/mL. In cell culture media, concentrations have been reported to range from nanomolar (nM) to low micromolar (µM) or in Trypsin Inhibitor Units (TIU)/mL. For example, studies have shown no cytotoxicity in MDCK cells at concentrations up to 200 nM, while anti-proliferative effects on breast cancer cells were observed in the range of 0.4 to 1.7 TIU/mL.[1][11] It is crucial to determine the optimal concentration for your specific experimental setup through a dose-response experiment.
Q2: Is this compound cytotoxic to all cell types?
A2: No, this compound is not universally cytotoxic. Its effect is highly cell-type dependent. For instance, it has been shown to have anti-proliferative and anti-invasive effects on various cancer cell lines and can inhibit the growth of normal fibroblasts at higher concentrations.[1][2][3] Conversely, studies on mesenchymal stem cells (MSCs) and neuronal cells have indicated that this compound is not significantly cytotoxic and can even be neuroprotective at certain concentrations.[12][13]
Q3: How can I assess if this compound is causing apoptosis or necrosis in my cell culture?
A3: To distinguish between apoptosis and necrosis, you can use a combination of assays. An Annexin V/Propidium Iodide (PI) assay is a common method.[11][14][15]
-
Annexin V positive, PI negative: Early apoptotic cells
-
Annexin V positive, PI positive: Late apoptotic or necrotic cells
-
Annexin V negative, PI positive: Necrotic cells
-
Annexin V negative, PI negative: Live cells
Morphological examination by microscopy can also provide clues. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies, while necrotic cells exhibit swelling and membrane rupture.[16]
Q4: Can this compound interfere with my cytotoxicity assay?
A4: Yes, as a protease inhibitor, this compound has the potential to interfere with certain enzymatic assays. For example, in an LDH (lactate dehydrogenase) release assay, which measures the activity of an enzyme released from damaged cells, it is important to run a control with this compound in cell-free media to ensure it does not directly inhibit LDH activity.[7][8] When in doubt, it is advisable to use a non-enzymatic method for assessing cytotoxicity, such as the Trypan Blue exclusion assay, or to validate findings with a second, mechanistically different assay.[9][10]
Q5: What are the known signaling pathways affected by this compound that could lead to cytotoxicity?
A5: this compound is a broad-spectrum serine protease inhibitor, and its effects on cell viability are often linked to its inhibition of proteases involved in cell growth and survival signaling. For example, by inhibiting plasmin and kallikrein, this compound can modulate pathways involved in extracellular matrix degradation, which is crucial for the proliferation and invasion of some cancer cells.[1] In vascular smooth muscle cells, this compound has been shown to induce Heme Oxygenase-1 (HO-1), which has anti-inflammatory and anti-proliferative effects.[17] In endothelial cells, this compound can stimulate migration and angiogenesis through the pleiotrophin signaling pathway.[18] The specific pathway leading to cytotoxicity would depend on the cellular context and the proteases that are predominantly inhibited.
Quantitative Data Summary
Table 1: Reported Effects of this compound on Cell Viability
| Cell Line/Type | This compound Concentration | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | 1, 1.3, 1.7 TIU/mL | Decreased invasiveness | [1] |
| SK-BR-3 (Breast Cancer) | 1.3 TIU/mL | No significant reduction in invasiveness | [1] |
| MCF-7 (Breast Cancer) | 0.4 - 1.5 TIU/mL | Decreased surviving fraction | [1] |
| HDF-1 (Human Dermal Fibroblast) | 0.4 - 1.5 TIU/mL | Decreased surviving fraction (less sensitive than cancer cells) | [1][2][3] |
| MDCK (Madin-Darby Canine Kidney) | ≤ 200 nM | No cytotoxicity | [11] |
| Human Mesenchymal Stem Cells | Not specified | Similar cell viability to controls | [13] |
| Neuronal Cultures | 100 KIU/mL | Reduced apoptotic cell death | [12] |
Experimental Protocols
1. MTT Assay for Cell Proliferation
This protocol is adapted from a study on the anti-neoplastic effects of this compound.[1]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density for each cell line.
-
Treatment: After 24 hours of incubation, treat the cells with increasing concentrations of this compound (e.g., 0.4, 0.7, 1, 1.3, and 1.7 TIU/mL) in triplicate for 72 hours. Include untreated control wells.
-
Recovery: Remove the this compound-containing medium and replace it with fresh medium daily for 3 days.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
2. Annexin V/PI Apoptosis Assay
This is a general protocol for detecting apoptosis by flow cytometry.[11][14][15][19][20]
-
Cell Preparation: Culture and treat cells with this compound for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. advances.umw.edu.pl [advances.umw.edu.pl]
- 4. benchchem.com [benchchem.com]
- 5. Focal adhesions contain three specialized actin nanoscale layers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 9. The trypan blue cellular debris assay: a novel low-cost method for the rapid quantification of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound confers neuroprotection by reducing apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound extends mechanical integrity time of cell-seeded fibrin sutures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell death in mammalian cell culture: molecular mechanisms and cell line engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits Vascular Smooth Muscle Cell Inflammation and Proliferation via Induction of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound stimulates angiogenesis and human endothelial cell migration through the growth factor pleiotrophin and its receptor protein tyrosine phosphatase beta/zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Optimizing Aprotinin Efficacy in High Protease Activity Samples
Welcome to the technical support center for improving aprotinin efficacy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound, particularly in samples with high protease activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a competitive, reversible, broad-spectrum serine protease inhibitor.[1][2][3] It functions by binding to the active site of serine proteases, forming a stable complex that blocks the enzyme's activity.[2][3] this compound is a small protein, also known as bovine pancreatic trypsin inhibitor (BPTI), and it effectively inhibits a range of proteases including trypsin, chymotrypsin, plasmin, and kallikrein.[1][4] Its ability to inhibit kallikrein interferes with the intrinsic pathway of coagulation and fibrinolysis.[1][4]
Q2: What are the primary applications of this compound in a research setting?
In a laboratory setting, this compound is widely used to prevent protein degradation by serine proteases during cell lysis, tissue homogenization, and protein purification.[1][3] It is a crucial component of many protease inhibitor cocktails. Small amounts of this compound can also be added to blood samples to prevent the rapid degradation of proteins like glucagon before laboratory analysis.[1]
Q3: How should this compound be stored and handled to maintain its activity?
For long-term stability, this compound should be stored at low temperatures, typically at or below -20°C.[3] Lyophilized powder forms have a shelf life of two to four years when stored at 2-8°C. Once reconstituted in an aqueous buffer, the solution is stable for about a week at 2-8°C, and for approximately six months when stored in aliquots at -15 to -25°C.[5] It is important to avoid repeated freeze-thaw cycles.[2] this compound is generally stable at a wide pH range (1-12) and is resistant to high temperatures and organic solvents due to its compact tertiary structure.[2][3]
Q4: At what concentration should this compound be used?
The optimal working concentration of this compound is typically equimolar with the target protease.[6] A general starting recommendation for research applications is 2 µg/mL. For blood sample collection, a recommended concentration is 0.6 Trypsin Inhibitor Units (TIU) per 1 mL of blood.[7] However, the ideal concentration can vary significantly depending on the level of protease activity in the sample and the specific application. Therefore, it is often necessary to optimize the concentration for each experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Ineffective protein protection despite using this compound. | Insufficient this compound concentration: The amount of protease in the sample may be higher than the amount of this compound added. | Increase the concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your specific sample type. |
| Presence of non-serine proteases: this compound is specific for serine proteases and will not inhibit other classes of proteases (e.g., cysteine, aspartic, or metalloproteases). | Use a broad-spectrum protease inhibitor cocktail that contains inhibitors for other protease classes in addition to this compound. | |
| This compound degradation: Improper storage or handling may have led to a loss of this compound activity. | Ensure this compound is stored correctly at -20°C and avoid multiple freeze-thaw cycles. Use freshly prepared solutions. | |
| Sample pH is outside the optimal range for this compound activity: While stable over a wide pH range, the binding of this compound to some proteases can be pH-dependent. Most this compound-protease complexes dissociate at pH >10 or <3.[2] | Check and adjust the pH of your sample buffer to be within the optimal range for this compound activity (typically around neutral pH). | |
| Precipitation observed in the this compound solution. | Improper dissolution or storage: this compound is highly soluble in water and aqueous buffers.[2] Precipitation may indicate a problem with the solvent or storage conditions. | Ensure the this compound is fully dissolved in the recommended solvent. If precipitation occurs after storage, it may be necessary to prepare a fresh solution. Avoid using solutions with visible precipitates. |
| Inconsistent results between experiments. | Variability in sample protease activity: The level of protease activity can differ between samples, leading to inconsistent inhibition by a fixed concentration of this compound. | Standardize sample collection and preparation procedures to minimize variability.[7] Consider measuring the total protease activity in your samples to adjust the this compound concentration accordingly. |
| Interference from other sample components: The presence of certain substances in the sample may interfere with this compound's inhibitory action. | Identify and potentially remove interfering substances through sample purification steps like dialysis or buffer exchange. |
Quantitative Data
Table 1: Inhibitory Constants (Ki) of this compound for Various Serine Proteases
| Protease | Ki Value | pH |
| Trypsin (bovine) | 0.06 pM | 8.0 |
| Chymotrypsin (bovine) | 9 nM | 8.0 |
| Kallikrein (pancreatic) | 1.0 nM | 8.0 |
| Kallikrein (plasma) | 30 nM | - |
| Plasmin (porcine) | 4.0 nM | 7.8 |
| Elastase (human leukocytes) | 3.5 µM | 8.0 |
| Urokinase (human) | 8.0 µM | 8.8 |
Data sourced from Sigma-Aldrich product information.[2]
Table 2: this compound Unit Conversion
| Unit 1 | Equivalent to | Unit 2 |
| 1 Trypsin Inhibitor Unit (TIU) | ~1,025 - 1,300 | Kallikrein Inhibitor Units (KIU) |
Data sourced from Sigma-Aldrich and Phoenix Pharmaceuticals product information.[2][7]
Experimental Protocols
Protocol 1: Determination of Total Protease Activity in a Sample
This protocol provides a general method for assessing the overall protease activity in a biological sample using a casein-based assay.
Materials:
-
Casein solution (e.g., 1% w/v in a suitable buffer like Tris-HCl, pH 7.8)
-
Trichloroacetic acid (TCA) solution (e.g., 5% w/v)
-
Folin-Ciocalteu reagent
-
Tyrosine standard solution
-
Your biological sample
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare your sample in a suitable buffer. If necessary, dilute the sample to ensure the protease activity falls within the linear range of the assay.
-
Reaction Incubation:
-
Add a defined volume of your sample to a pre-warmed tube containing the casein solution.
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Include a blank control where the sample is added after the stop solution.
-
-
Stopping the Reaction: Add TCA solution to the reaction mixture to precipitate the undigested casein.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated casein.
-
Quantification of Soluble Peptides:
-
Carefully collect the supernatant, which contains the soluble peptides produced by protease activity.
-
Add Folin-Ciocalteu reagent to the supernatant. This reagent reacts with tyrosine and tryptophan residues in the peptides to produce a colored product.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
-
Standard Curve: Generate a standard curve using known concentrations of tyrosine to determine the amount of tyrosine equivalents released in your samples.
-
Calculation: Calculate the protease activity in your sample based on the amount of tyrosine released per unit of time.
Protocol 2: Optimizing this compound Concentration
This protocol outlines a method to determine the effective concentration of this compound required to inhibit protease activity in your specific sample.
Materials:
-
Your biological sample with high protease activity
-
This compound stock solution of known concentration
-
Reagents for your chosen protease activity assay (e.g., casein-based assay as described above or a commercially available kit)
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution to cover a range of concentrations.
-
Pre-incubation with Sample:
-
For each this compound concentration, add a defined volume to your sample.
-
Include a control sample with no this compound.
-
Incubate the samples with this compound for a short period (e.g., 10-15 minutes) at room temperature to allow for the inhibitor to bind to the proteases.
-
-
Measure Residual Protease Activity: Perform a protease activity assay (as described in Protocol 1 or using a kit) on each of the this compound-treated samples and the untreated control.
-
Data Analysis:
-
Calculate the percentage of protease inhibition for each this compound concentration relative to the untreated control.
-
Plot the percentage of inhibition against the this compound concentration.
-
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of this compound that provides the desired level of protease inhibition (e.g., >90%).
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [sigmaaldrich.com]
- 3. This compound Applications in Biotechnology and Pharmaceutical Manufacturing Processes [sigmaaldrich.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. interchim.fr [interchim.fr]
- 6. mpbio.com [mpbio.com]
- 7. phoenixpeptide.com [phoenixpeptide.com]
aprotinin compatibility with other enzyme inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the use of aprotinin in combination with other enzyme inhibitors to ensure the stability and integrity of your protein samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it inhibit?
This compound is a competitive and reversible inhibitor of serine proteases.[1][2][3] It is a small protein, also known as bovine pancreatic trypsin inhibitor (BPTI), that binds tightly to the active site of several serine proteases.[1][4] Its primary targets include trypsin, chymotrypsin, plasmin, and kallikrein.[1][4][5] this compound is widely used in research to prevent protein degradation by these enzymes during cell lysis and protein purification.[1]
Q2: Is this compound compatible with other classes of protease inhibitors?
Yes, this compound is highly compatible with inhibitors of other protease classes. It is a standard component in many commercial and lab-prepared broad-spectrum "protease inhibitor cocktails".[2][6][7] These cocktails are effective because they combine inhibitors that target different protease classes, providing comprehensive protection for your protein of interest.[7][8]
A typical broad-spectrum cocktail includes:
-
This compound: For serine proteases like trypsin and plasmin.
-
Leupeptin: For serine and cysteine proteases.[3]
-
E-64: For cysteine proteases.[3]
-
EDTA: A chelating agent that inhibits metalloproteases.[2][3]
Q3: Does this compound inhibit all proteases?
No. This compound is specific to certain serine proteases.[5] It does not inhibit metalloproteases, cysteine proteases, aspartic proteases, Factor Xa, or thrombin.[3] This specificity is why it is almost always used as part of a broader cocktail of inhibitors during protein extraction.[2]
Q4: Can I use this compound with EDTA?
Yes, this compound is chemically compatible with EDTA. They are frequently used together in protease inhibitor cocktails to provide inhibition of both serine proteases (by this compound) and metalloproteases (by EDTA).[2][6] However, a critical consideration is your downstream application. EDTA inhibits metalloproteases by chelating divalent metal ions like Ni²⁺ and Zn²⁺.[2] If your experimental workflow includes techniques that rely on these ions, such as immobilized metal affinity chromatography (IMAC) for His-tagged protein purification, you must use an EDTA-free inhibitor cocktail.[2][9]
Troubleshooting Guide
Problem: My protein is still degrading even though I used this compound.
-
Cause 1: Incomplete Protease Inhibition. this compound only targets a subset of serine proteases. Your sample likely contains other active proteases from different classes (cysteine, aspartic, metalloproteases) that are not inhibited by this compound alone.[7]
-
Solution: Use a broad-spectrum protease inhibitor cocktail that contains a mixture of inhibitors targeting all major protease classes.[2][6] For example, a cocktail containing this compound, leupeptin, E-64, pepstatin, and EDTA (if compatible with your workflow) will offer more complete protection.[2][10]
-
-
Cause 2: Insufficient Inhibitor Concentration. For reversible inhibitors like this compound, an adequate concentration is necessary to effectively compete with the substrate for the enzyme's active site.[2]
-
Cause 3: Sample Handling. Proteases can act very quickly, especially at room temperature.[7]
Problem: My His-tagged protein purification failed after using a protease inhibitor cocktail.
-
Cause: Presence of EDTA. Your protease inhibitor cocktail likely contained EDTA. EDTA is a strong metal-chelating agent that will strip the nickel (Ni²⁺) or cobalt (Co²⁺) ions from your IMAC column, preventing your His-tagged protein from binding.[2][9]
-
Solution: Always use an "EDTA-free" protease inhibitor cocktail when performing IMAC or any other procedure that is dependent on divalent metal cations.
-
Data Presentation
The following table summarizes the specificity of this compound and its compatibility with other common protease inhibitors.
| Inhibitor | Target Protease Class | Typical Working Concentration | Compatible with this compound? | Notes |
| This compound | Serine (Trypsin, Plasmin, Kallikrein) | 0.3 - 2 µg/mL (e.g., 0.3 µM)[13] | - | Competitive, reversible inhibitor.[1][2] Does not inhibit thrombin or Factor Xa.[3] |
| Leupeptin | Serine & Cysteine | 1 µM - 10 µg/mL[10] | Yes | Reversible inhibitor of trypsin, plasmin, papain, and cathepsins.[3] |
| PMSF / AEBSF | Serine | 0.1 - 1 mM[2] | Yes | Irreversible inhibitors. PMSF is highly unstable in aqueous solutions and toxic.[2] AEBSF is a more stable, less toxic alternative.[3] |
| E-64 | Cysteine | 14 µM[13] | Yes | Irreversible inhibitor of papain, calpain, and cathepsins B, H, and L.[3] |
| Pepstatin A | Aspartic | 1 µM - 10 µg/mL[10] | Yes | Inhibits pepsin, renin, and cathepsin D.[3] Insoluble in water.[3] |
| EDTA | Metalloproteases | 1 - 5 mM[10][13] | Yes | Chelates divalent cations. Incompatible with IMAC (His-tag purification).[2] |
| Bestatin | Aminopeptidases | 3 µM[13] | Yes | Competitive inhibitor of several aminopeptidases.[3] |
Inhibition Constants (Ki) of this compound
| Target Enzyme | Ki Value (Molar) | Source |
| Bovine Trypsin | 6.0 x 10⁻¹⁴ | [4] |
| Plasmin | ~1 x 10⁻⁹ | [14] |
| Nitric Oxide Synthase I (NOS-I) | 5.0 x 10⁻⁵ | [15] |
| Nitric Oxide Synthase II (NOS-II) | 7.8 x 10⁻⁵ | [15] |
Experimental Protocols & Visualizations
Protocol: General Serine Protease Activity Assay
This protocol provides a general method for measuring serine protease activity using casein as a substrate. It can be adapted to test the efficacy of this compound and other inhibitors.
-
Prepare Reagents:
-
Substrate Solution: Dissolve casein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8) to a final concentration of 0.5% (w/v).
-
Enzyme Solution: Prepare a stock solution of the serine protease (e.g., trypsin) in a cold buffer.
-
Inhibitor Stock: Dissolve this compound in water or buffer to create a concentrated stock solution.
-
Stop Solution: 5% (w/v) Trichloroacetic Acid (TCA).
-
-
Assay Procedure:
-
Pipette the substrate solution into microcentrifuge tubes.
-
Add the desired concentration of this compound (or other inhibitors) to the respective tubes. Include a "no inhibitor" control.
-
Pre-incubate the tubes at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the enzyme solution to each tube.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the TCA solution. This will precipitate the undigested casein.
-
Incubate on ice for 30 minutes.
-
Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant, which contains the acid-soluble peptides (products of the reaction), to a new tube.
-
Measure the absorbance of the supernatant at 280 nm. An increase in absorbance corresponds to higher protease activity.
-
Diagram: Experimental Workflow for Testing Inhibitor Compatibility
Caption: Workflow for assessing the compatibility and efficacy of this compound with other inhibitors.
Diagram: Logic of Using a Protease Inhibitor Cocktail
Caption: A cocktail of inhibitors provides broad-spectrum protection for the target protein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bio-protech.com.tw [bio-protech.com.tw]
- 4. interchim.fr [interchim.fr]
- 5. go.drugbank.com [go.drugbank.com]
- 6. biocompare.com [biocompare.com]
- 7. goldbio.com [goldbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. neb.com [neb.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound, the first competitive protein inhibitor of NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Aprotinin's Potent Trypsin Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aprotinin's inhibitory effect on trypsin, supported by experimental data and detailed protocols. This compound, a serine protease inhibitor, is benchmarked against other common trypsin inhibitors to validate its efficacy.
This compound, also known as bovine pancreatic trypsin inhibitor (BPTI), is a well-characterized competitive inhibitor of several serine proteases, with a particularly strong affinity for trypsin.[1][2] Its mechanism of action involves the formation of a stable, reversible complex with the active site of trypsin, thereby blocking its proteolytic activity.[2] This guide delves into the quantitative validation of this inhibitory effect, presenting comparative data and standardized experimental methodologies.
Comparative Inhibitory Potency
The efficacy of this compound against trypsin is demonstrated by its low inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). The Ki value for this compound's inhibition of bovine trypsin has been reported to be as low as 0.06 pM, indicating an extremely high binding affinity.[2] The following tables provide a comparative overview of this compound's performance against other natural and synthetic trypsin inhibitors.
| Inhibitor | Type | Source/Class | Ki (Bovine Trypsin, pH 8.0) |
| This compound | Protein | Bovine Lung | 0.06 pM [2] |
| Chymotrypsin | Protein | Bovine Pancreas | 9 nM[2] |
| Kallikrein (pancreatic) | Protein | Porcine Pancreas | 1.0 nM[2] |
| Plasmin (porcine) | Protein | Porcine | 4.0 nM[2] |
| Elastase (human leukocytes) | Protein | Human | 3.5 µM[2] |
| Urokinase (human) | Protein | Human | 8.0 µM[2] |
Table 1: Inhibitory Constants (Ki) of this compound for Various Serine Proteases. This table highlights the high specificity and potency of this compound for trypsin compared to other related enzymes.
| Inhibitor | IC50 (µM) |
| TLCK | < 0.1 |
| This compound | 1.02 [3] |
| Potato Inhibitor I | 1.46[3] |
| Potato Inhibitor II | 2.33[3] |
| Antipain | > 10 |
| Leupeptin | > 10 |
| Benzamidine | > 100 |
Table 2: Comparative IC50 Values of Various Trypsin Inhibitors. The data was obtained from a rapid microplate assay using bovine pancreatic trypsin and the chromogenic substrate BApNA.[3] Lower IC50 values indicate greater inhibitory potency.
Mechanism of Trypsin Inhibition by this compound
This compound functions as a competitive inhibitor. Its structure, particularly the lysine-15 residue, fits into the specificity pocket of trypsin's active site, mimicking a substrate.[1] This binding is a reversible, high-affinity interaction that prevents the enzyme from binding to and cleaving its natural substrates.
Caption: this compound competitively binds to the active site of trypsin, preventing substrate hydrolysis.
Experimental Protocols
The validation of this compound's inhibitory effect on trypsin is typically performed using a colorimetric enzyme assay. The following protocol is a standard method utilizing Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BApNA) as a chromogenic substrate for trypsin.
Objective: To determine the inhibitory activity of this compound on trypsin by measuring the reduction in the rate of p-nitroaniline production from BApNA.
Materials:
-
Bovine Pancreatic Trypsin
-
This compound
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BApNA)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.2)
-
Calcium Chloride (CaCl2, e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (capable of reading at 410 nm)
-
Microplate reader (optional)
Procedure:
-
Reagent Preparation:
-
Trypsin Solution: Prepare a stock solution of bovine trypsin in a suitable buffer at a concentration to be determined empirically for optimal activity (e.g., 1.25 mg/mL in water, pH 3.0 with HCl).[4]
-
This compound Solutions: Prepare a series of dilutions of this compound in the assay buffer to determine the IC50.
-
BApNA Stock Solution: Dissolve BApNA in DMSO to create a concentrated stock solution (e.g., 130.47 mg in 5 mL DMSO).[4] Store protected from light.
-
BApNA Working Solution: Dilute the BApNA stock solution in the assay buffer (e.g., 200 µL stock in 10 mL of 100 mM Tris-HCl, pH 8.2 with 20 mM CaCl2).[4] Prepare this solution fresh.
-
-
Assay Setup:
-
Prepare test tubes or microplate wells for the following:
-
Blank: Contains assay buffer and BApNA working solution.
-
Control (Uninhibited): Contains assay buffer, trypsin solution, and BApNA working solution.
-
Test (Inhibited): Contains assay buffer, trypsin solution, a specific concentration of this compound solution, and BApNA working solution.
-
-
-
Incubation:
-
Add the buffer, trypsin, and this compound (for the "Test" samples) to the respective tubes/wells.
-
Pre-incubate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[4]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the BApNA working solution to all tubes/wells.
-
Immediately begin monitoring the change in absorbance at 410 nm over time using a spectrophotometer or microplate reader. The yellow product, p-nitroaniline, absorbs at this wavelength.[5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each sample from the linear portion of the absorbance vs. time plot.
-
The percent inhibition for each this compound concentration is calculated using the formula: % Inhibition = [(Velocity_Control - Velocity_Test) / Velocity_Control] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Caption: A streamlined workflow for determining the inhibitory effect of this compound on trypsin activity.
Conclusion
The experimental data robustly validates the potent and specific inhibitory effect of this compound on trypsin. Its low picomolar Ki and low micromolar IC50, when compared to other inhibitors under standardized conditions, underscore its efficacy. The provided experimental protocol offers a reliable method for researchers to independently verify these findings and to evaluate other potential trypsin inhibitors. The straightforward, competitive mechanism of inhibition makes this compound a valuable tool in research and a benchmark for the development of new therapeutic agents targeting serine proteases.
References
Aprotinin vs. Tranexamic Acid: A Comparative Analysis of Two Antifibrinolytic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aprotinin and tranexamic acid, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed protocols from pivotal studies.
Once a prominent agent for reducing perioperative blood loss, this compound has been largely supplanted by tranexamic acid due to significant safety concerns. This guide delves into the scientific evidence that shaped this transition, offering a comprehensive analysis for informed decision-making in research and drug development.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and tranexamic acid are antifibrinolytic agents, meaning they prevent the breakdown of fibrin clots, thereby promoting hemostasis. However, their mechanisms of action differ significantly.
This compound is a broad-spectrum serine protease inhibitor derived from bovine lung tissue.[1] It directly inhibits several key enzymes in the fibrinolytic and coagulation pathways, most notably plasmin and plasma kallikrein.[2] By inhibiting plasmin, this compound prevents the degradation of fibrin, the primary protein component of blood clots.[3] Its inhibition of kallikrein also plays a role in reducing the inflammatory response associated with surgery.[2]
Tranexamic acid , in contrast, is a synthetic derivative of the amino acid lysine.[4] It exerts its antifibrinolytic effect by competitively blocking the lysine-binding sites on plasminogen.[3] This prevents plasminogen from binding to and being activated on the fibrin surface, thus indirectly inhibiting fibrinolysis.[4] This more targeted mechanism of action is a key differentiator from the broad activity of this compound.
Figure 1. Mechanism of Action of this compound and Tranexamic Acid.
Efficacy in Reducing Blood Loss and Transfusion
Numerous clinical trials have demonstrated that both this compound and tranexamic acid are effective in reducing perioperative blood loss and the need for allogeneic blood transfusions, particularly in the context of cardiac surgery.[5][6] Some studies have suggested that high-dose this compound may be slightly more effective at reducing total blood loss compared to tranexamic acid.[6][7] However, this marginal increase in efficacy is overshadowed by significant safety concerns.
| Outcome Measure | This compound | Tranexamic Acid | Placebo/Control | Citation |
| Total Blood Loss Reduction | Significantly reduced | Significantly reduced | - | [6][7] |
| Patients Requiring Transfusion | Significantly reduced | Significantly reduced | - | [6][8] |
| Re-exploration for Bleeding | Significantly reduced (High-Dose) | Trend towards reduction | - | [6] |
Table 1: Comparative Efficacy of this compound and Tranexamic Acid in Cardiac Surgery.
In orthopedic surgery, both agents have also been shown to be effective in reducing perioperative blood loss and transfusion requirements.[9] Meta-analyses in this field have confirmed the efficacy of tranexamic acid without the associated risks of this compound.[10][11]
Safety Profile: The Decisive Factor
The primary reason for the decline in this compound use is its adverse safety profile, most notably an increased risk of mortality. The landmark Blood Conservation Using Antifibrinolytics in a Randomized Trial (BART) was a multicenter, blinded trial that was terminated early due to a higher rate of death in patients receiving this compound compared to those receiving tranexamic acid or aminocaproic acid.[12][13]
A subsequent meta-analysis of nine randomized head-to-head trials, including the BART study, demonstrated a statistically significant 45% increase in mortality with this compound relative to tranexamic acid therapy in cardiac surgery.[14][15]
| Adverse Outcome | This compound | Tranexamic Acid | Relative Risk (this compound vs. TXA) | Citation |
| All-Cause Mortality | Increased | Baseline | 1.45 (95% CI: 1.00-2.11) | [14][15] |
| Renal Dysfunction/Failure | Increased risk | Baseline | Increased risk reported | [6][16] |
| Myocardial Infarction | No significant difference | No significant difference | 1.0 (95% CI: 0.71-1.43) | [8] |
| Stroke | No significant difference | No significant difference | - | [6] |
| Thromboembolic Events | No significant increase | No significant increase | - | [10][11] |
Table 2: Comparative Safety Profile of this compound and Tranexamic Acid.
In contrast to this compound, tranexamic acid has not been associated with an increased risk of mortality or significant renal toxicity.[8] While there have been theoretical concerns about an increased risk of thromboembolic events with tranexamic acid, large-scale studies and meta-analyses have not shown a significant increase in such events.[10][11]
Experimental Protocols: The BART Study
The BART study was a pivotal trial that provided crucial evidence regarding the safety of this compound.[12]
Objective: To compare the efficacy and safety of this compound, tranexamic acid, and aminocaproic acid in high-risk cardiac surgery.
Study Design: A multicenter, randomized, blinded trial.
Patient Population: 2,331 high-risk patients undergoing cardiac surgery.
Intervention Groups:
-
This compound Group (n=781): Received a high-dose regimen.
-
Tranexamic Acid Group (n=770): Received a standard dose.
-
Aminocaproic Acid Group (n=780): Received a standard dose.
Primary Outcome: The primary outcome was massive postoperative bleeding.
Key Findings: The trial was terminated prematurely by the data and safety monitoring board because of a higher 30-day mortality rate in the this compound group (6.0%) compared to the tranexamic acid (3.9%) and aminocaproic acid (4.0%) groups.[12] While this compound showed a modest, non-significant reduction in massive bleeding, the strong negative mortality trend precluded its continued use in this patient population.[12]
Figure 2. Simplified workflow of the BART clinical trial.
Conclusion: A Clearer Path Forward
The evidence overwhelmingly supports the use of tranexamic acid over this compound for the reduction of perioperative bleeding. While both agents demonstrate efficacy, the significantly increased risk of mortality associated with this compound, as highlighted by the BART trial and subsequent meta-analyses, makes it an unacceptable choice in most clinical settings.[12][14][15] This has led to the worldwide withdrawal of this compound from the market.[17]
Tranexamic acid offers a comparable, if not superior, safety profile and has been proven effective in a wide range of surgical procedures.[9][10][11] For researchers and drug development professionals, the story of this compound and tranexamic acid serves as a critical case study in the importance of robust, long-term safety data in evaluating therapeutic agents.
Figure 3. Comparative summary of this compound and tranexamic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Studies on the mechanisms of action of this compound and tranexamic acid as plasmin inhibitors and antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. Low dose this compound and low dose tranexamic acid in elective cardiac surgery with cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The safety of this compound and lysine-derived antifibrinolytic drugs in cardiac surgery: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifibrinolytics in major orthopaedic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of tranexamic acid in orthopaedic trauma surgery: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Tranexamic Acid in Orthopaedic Fracture Surgery: A Meta-Analysis and Systematic Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of this compound and lysine analogues in high-risk cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lessons learned in antifibrinolytic therapy: The BART trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound increases mortality as compared with tranexamic acid in cardiac surgery: a meta-analysis of randomized head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound May Increase Mortality in Low and Intermediate Risk but Not in High Risk Cardiac Surgical Patients Compared to Tranexamic Acid and ε-Aminocaproic Acid – A Meta-Analysis of Randomised and Observational Trials of over 30.000 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medscape.com [medscape.com]
Aprotinin's Cross-Reactivity with Non-Target Proteases: A Comparative Guide
Aprotinin is a well-characterized competitive serine protease inhibitor that functions by forming stable, reversible complexes with the active sites of various enzymes.[1] While its primary therapeutic applications have historically centered on reducing perioperative blood loss by inhibiting proteases of the fibrinolytic and contact systems, its broad-spectrum activity profile leads to interactions with numerous non-target proteases.[2][3] This guide provides a comparative analysis of this compound's cross-reactivity, presenting quantitative data on its inhibition constants, detailed experimental protocols for assessing its activity, and diagrams illustrating its mechanism of action and relevant physiological pathways.
Quantitative Comparison of this compound's Inhibitory Activity
This compound's affinity for different proteases varies significantly. The inhibitor constant (Ki) is a measure of this affinity, with lower values indicating tighter binding and more potent inhibition. The following table summarizes the Ki values for this compound against a range of target and non-target serine proteases, compiled from various sources.
| Protease | Source Organism/Tissue | Inhibition Constant (Ki) |
| Trypsin | Bovine | 0.06 pM[4] |
| Kallikrein | Pancreatic | 1.0 nM |
| Kallikrein | Tissue | 1.0 nM |
| Kallikrein | Urine | 1.7 nM |
| Plasmin | Porcine | 4.0 nM |
| Chymotrypsin | Bovine | 9.0 nM |
| Kallikrein | Plasma | 30 nM |
| Trypsinogen | Bovine | 1.8 µM |
| Elastase | Human Leukocytes | 3.5 µM |
| Urokinase | Human | 8.0 µM |
| Plasminogen Activator | - | 8 µM - 27 µM |
This table presents data for illustrative comparison. Ki values can vary based on experimental conditions such as pH and temperature.
Experimental Protocols for Assessing Protease Inhibition
The determination of this compound's inhibitory activity against various proteases can be performed using several established in vitro methods. Below are detailed protocols for two common assays.
1. Chromogenic Substrate-Based Protease Inhibition Assay (General Protocol)
This method is widely used to determine the inhibitory potency (Ki) of an inhibitor by measuring its effect on the rate at which a protease cleaves a specific chromogenic substrate.
-
Materials:
-
Purified target protease
-
Specific chromogenic substrate for the target protease (e.g., N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA) for trypsin)[4]
-
This compound standard solutions of varying concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)
-
-
Procedure:
-
Enzyme Preparation: Prepare a working solution of the target protease in the assay buffer.
-
Inhibitor Incubation: In the wells of a microplate, add a fixed volume of the protease solution to varying concentrations of the this compound solution. Include control wells with protease but no this compound.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance over time. The rate of substrate hydrolysis is directly proportional to the enzyme activity.
-
Data Analysis: Plot the reaction rates against the this compound concentrations. Use this data to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The Ki value can then be determined using the Cheng-Prusoff equation, which also considers the substrate concentration and the enzyme's Michaelis constant (Km) for the substrate.
-
2. Functional this compound Assay by Kallikrein Inhibition
This protocol determines the functional concentration of this compound in a sample (e.g., plasma) based on its specific inhibition of plasma kallikrein.[5]
-
Materials:
-
Test plasma samples and this compound standard solutions
-
Acetone
-
Assay Buffer: 0.05 mol/L Tris, 0.15 mol/L NaCl, pH 8.0, containing 0.5 mg/L corn trypsin inhibitor[5]
-
Plasma kallikrein solution
-
Kallikrein chromogenic substrate
-
Microplate and reader
-
-
Procedure:
-
Sample Preparation: Treat test plasma and standard solutions with acetone to precipitate and remove interfering plasma protease inhibitors. Centrifuge and collect the supernatant.[5]
-
Dilution: Dilute the acetone-treated plasma with the assay buffer.[5]
-
Inhibition Reaction: Add the diluted plasma samples to microplate wells. Add a fixed amount of plasma kallikrein to each well and incubate to allow this compound to inhibit the enzyme.
-
Substrate Addition: Add the chromogenic substrate for kallikrein to initiate the reaction.[5]
-
Measurement and Analysis: Measure the absorbance at 405 nm. The degree of inhibition will be proportional to the concentration of functional this compound in the sample. Create a standard curve by plotting the absorbance values of the standard solutions against their known concentrations. Use this curve to determine the this compound concentration in the test samples.[5]
-
Visualizing this compound's Mechanism and Impact
The following diagrams, created using the DOT language, illustrate the mechanism of this compound and its role in key physiological pathways.
Caption: this compound acts as a competitive inhibitor, binding to the protease active site.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound: a serine protease inhibitor with therapeutic actions: its interaction with ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (II): Inhalational Administration for the Treatment of COVID-19 and Other Viral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. This compound Concentration Varies Significantly According to Cardiopulmonary Bypass Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Natural and Recombinant Aprotinin for Researchers
For scientists and professionals in drug development, the choice between natural and recombinant sources of aprotinin, a potent serine protease inhibitor, is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to inform selection for research and therapeutic applications.
Executive Summary
This compound, traditionally sourced from bovine tissues, is a key reagent for inhibiting proteases like trypsin, plasmin, and kallikrein. The advent of recombinant DNA technology has enabled the production of this compound in various systems, including E. coli, yeast, and transgenic plants. This guide demonstrates that while natural and recombinant this compound exhibit comparable biochemical activity and purity, recombinant versions offer significant advantages in terms of reduced immunogenicity and the elimination of risks associated with animal-derived materials.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data comparing natural and recombinant this compound based on available literature and product specifications.
Table 1: Biochemical and Pharmacological Properties
| Parameter | Natural this compound (Bovine) | Recombinant this compound | Source(s) |
| Source | Bovine lung and pancreas | E. coli, Yeast, Transgenic Plants (e.g., corn) | [1][2] |
| Specific Activity | 3-8 TIU/mg; 5400-7150 KIU/mg; ~3.5 PEU/mg | ≥5 TIU/mg (plant-derived); ≥3.0 EPU/mg (E. coli-derived) | [2][3][4][5][6] |
| Inhibition Constant (Ki) for Plasmin | 0.75 nM - 7.5 nM | 0.85 nM - 22.7 nM (recombinant analog and human analogue) | [7][8] |
| Purity | >98% | ≥95% | [3] |
Table 2: Immunogenicity and Safety Profile
| Parameter | Natural this compound (Bovine) | Recombinant this compound | Source(s) |
| Immunogenicity | Potential for hypersensitivity reactions on repeat exposure. | A recombinant variant showed decreased immunogenicity and no cross-reactivity with antibodies against natural this compound. | [9] |
| Safety Concerns | Associated with postoperative renal dysfunction, leading to its market withdrawal for a period. | A recombinant Kunitz-type inhibitor did not induce renal dysfunction in a preclinical study. | [8] |
Mechanism of Action: Inhibition of Coagulation and Fibrinolysis
This compound functions as a competitive inhibitor of several serine proteases involved in the coagulation and fibrinolysis cascades. Its primary mechanism involves blocking the active sites of these enzymes, thereby preventing the breakdown of blood clots and modulating the inflammatory response.[10][11] This action is crucial in its application to reduce bleeding during complex surgeries.[9][11]
Figure 1. this compound's inhibitory action on the coagulation and fibrinolytic pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of natural and recombinant this compound. Below are summaries of key experimental protocols.
This compound Activity Assay (Spectrophotometric Method)
This assay determines the inhibitory activity of this compound on trypsin.
-
Principle: this compound inhibits the trypsin-catalyzed hydrolysis of a chromogenic substrate, Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA), which releases p-nitroaniline. The rate of p-nitroaniline formation is measured by the increase in absorbance at 405 nm.[12]
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing the buffer and BAPNA solution.
-
Add the trypsin solution to initiate the reaction (uninhibited control).
-
For the inhibited reaction, pre-incubate the trypsin solution with the this compound sample before adding it to the reaction mixture.
-
Monitor the change in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the percent inhibition by comparing the reaction rates of the inhibited and uninhibited reactions.
-
-
Unit Definition: One Trypsin Inhibitor Unit (TIU) is defined as the amount of this compound that decreases the activity of two trypsin units by 50%.[12]
Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard method for assessing the purity of protein preparations.
-
Principle: This technique separates proteins based on their hydrophobicity. The protein sample is injected into a column with a nonpolar stationary phase and eluted with a mobile phase of increasing hydrophobicity (typically an increasing concentration of an organic solvent like acetonitrile).[10]
-
Typical Conditions:
-
Column: C4 or C18 reversed-phase column with a wide pore size (e.g., 30 nm).[10]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Procedure:
-
Dissolve the this compound sample in Mobile Phase A.
-
Inject the sample into the HPLC system.
-
Run the gradient elution program.
-
Monitor the eluent for peaks corresponding to this compound and any impurities.
-
Purity is determined by calculating the area of the this compound peak as a percentage of the total peak area.
-
Immunogenicity Assessment by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method to detect and quantify antibodies against this compound in biological samples.
-
Principle: A competitive or sandwich ELISA can be used. In a competitive ELISA, this compound-specific antibodies in a sample compete with a labeled this compound for binding to a limited amount of anti-aprotinin antibody coated on a microplate. The signal is inversely proportional to the amount of anti-aprotinin antibodies in the sample.[11]
-
General Procedure (Competitive ELISA):
-
Coat a microplate with anti-aprotinin antibodies.
-
Block non-specific binding sites.
-
Add the sample (containing potential anti-aprotinin antibodies) and a fixed amount of enzyme-labeled this compound.
-
Incubate to allow for competition.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., color change).
-
Measure the signal using a microplate reader.
-
Quantify the amount of anti-aprotinin antibodies by comparing the sample signal to a standard curve.
-
Figure 2. A typical workflow for determining this compound purity using RP-HPLC.
Conclusion
The choice between natural and recombinant this compound depends on the specific requirements of the application. While both forms offer comparable efficacy as serine protease inhibitors, recombinant this compound presents a more favorable safety and immunogenicity profile. For applications where the risk of an immune response or the presence of animal-derived components is a concern, recombinant this compound is the superior choice. As recombinant production technologies continue to advance, they are poised to become the standard source for this compound in both research and clinical settings.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. raybiotech.com [raybiotech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. active-bioscience.de [active-bioscience.de]
- 6. CAS-9087-70-1, this compound From Bovine Lung Activity Min 5400 KIU/mg for Biochemistry Manufacturers, Suppliers & Exporters in India | 012115 [cdhfinechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Effects of this compound and Human Recombinant R24K KD1 on Temporal Renal Function in Long-Evans Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic separation of this compound-like inhibitors and their determination in very small amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purity evaluation of this compound by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. This compound 的酵素化驗 [sigmaaldrich.com]
A Comparative Guide to Aprotinin and its Alternatives for Cellular Research
For researchers, scientists, and drug development professionals, selecting the appropriate serine protease inhibitor is crucial for maintaining the integrity of cellular models and obtaining reliable experimental data. While aprotinin has been a widely used tool, a comprehensive understanding of its off-target effects is essential. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and detailed protocols to aid in the informed selection of a protease inhibitor.
Introduction to this compound
This compound is a natural polypeptide and a competitive serine protease inhibitor. Its primary mechanism of action involves blocking the active sites of various serine proteases, including trypsin, chymotrypsin, and plasmin. This inhibitory action is invaluable in preventing protein degradation during cell lysis and tissue homogenization for various biochemical and cellular assays. However, beyond its intended proteolytic inhibition, this compound exerts several off-target effects that can influence experimental outcomes.
Comparison of Off-Target Effects
The selection of a protease inhibitor should consider not only its efficacy in preventing proteolysis but also its potential to induce unintended cellular changes. The following table summarizes the known off-target effects of this compound and compares them with two common alternatives: 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), also known as Pefabloc SC, and Leupeptin.
| Inhibitor | Primary Target Class | Known Off-Target Effects in Cellular Models | Potential Impact on Cellular Assays |
| This compound | Serine Proteases | - Anti-inflammatory effects : Attenuates inflammatory responses. - Modulation of Cell Signaling : Induces Heme Oxygenase-1 (HO-1) expression, inhibits JNK phosphorylation, and blocks Protease-Activated Receptor 1 (PAR1). - Effects on Cell Proliferation and Invasion : Can suppress disorganized proliferation and invasion in certain cancer cell lines.[1][2] - Vascular Effects : Can influence vascular permeability.[3] | - May mask or mimic the effects of experimental anti-inflammatory compounds. - Can interfere with studies on signaling pathways involving HO-1, JNK, and PAR1. - May confound results in cancer research, particularly in assays for cell growth and metastasis. |
| AEBSF (Pefabloc SC) | Serine Proteases | - Covalent Modification : Can covalently modify off-target residues such as tyrosine, lysine, and histidine.[4] - Inhibition of NADPH Oxidase : Can inhibit the activation of NADPH oxidase, a key enzyme in cellular redox signaling. - Toxicity : Considered less toxic than other irreversible inhibitors like PMSF.[5] | - Off-target modifications can alter protein function and interfere with downstream analyses like mass spectrometry. - May impact studies on oxidative stress and redox-sensitive signaling pathways. - Lower toxicity makes it a safer alternative in live-cell experiments compared to PMSF.[6] |
| Leupeptin | Serine and Cysteine Proteases | - Inhibition of Cysteine Proteases : Primarily known for inhibiting cysteine proteases like calpain and cathepsins.[7] - Interference with Proteoglycan Degradation : Can inhibit the intracellular degradation of proteoglycans.[8] - Lysosomal Function : Affects the maturation of lysosomal enzymes like cathepsin L. | - Crucial to consider in studies where cysteine protease activity is a variable. - May alter the cellular extracellular matrix and related signaling. - Can interfere with research on lysosomal storage disorders and autophagy. |
Experimental Protocols
To aid researchers in evaluating the off-target effects of protease inhibitors in their specific cellular models, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells per well and incubate for 24 hours.
-
Treatment : Treat the cells with the desired concentrations of the protease inhibitor (e.g., this compound, AEBSF, or leupeptin) and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation : Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Analysis of Signaling Pathway Modulation: Western Blotting for Phosphorylated Proteins
This technique is used to detect specific proteins and their phosphorylation status, providing insights into the activation of signaling pathways.
-
Cell Lysis : After treatment with the protease inhibitor, wash the cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with a phosphatase inhibitor cocktail.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation : Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis : Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-JNK) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Analyze the band intensities to quantify changes in protein phosphorylation.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis : Following treatment, lyse the cells in a chilled lysis buffer provided with a commercial caspase-3 assay kit.
-
Protein Quantification : Determine the protein concentration of the cell lysates.
-
Assay Reaction : In a 96-well plate, add an equal amount of protein from each sample to wells containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation : Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement : Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key pathways and experimental processes.
Figure 1. this compound's primary mechanism on coagulation and fibrinolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an antifibrinolytic drug, attenuates bradykinin-induced permeability in conscious rats via platelets and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. interchim.fr [interchim.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibition of intracellular degradation of proteoglycans by leupeptin in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Aprotinin vs. Broad-Spectrum Protease Inhibitor Cocktails in Protease Inhibition
For researchers, scientists, and drug development professionals, safeguarding protein integrity during experimental procedures is paramount. Proteases, ubiquitous enzymes that degrade proteins, present a significant challenge. This guide provides a detailed comparison of two common solutions for mitigating proteolytic degradation: the specific serine protease inhibitor, aprotinin, and broad-spectrum protease inhibitor cocktails.
This comparison delves into their respective performance, supported by experimental data and detailed protocols. We will explore their mechanisms of action, inhibitory spectrum, and ideal applications to assist you in selecting the most appropriate tool for your research needs.
Mechanism of Action and Inhibitory Spectrum
This compound is a competitive, reversible serine protease inhibitor.[1] It functions by binding to the active site of serine proteases, thereby blocking their enzymatic activity.[1] Its targets include trypsin, chymotrypsin, plasmin, and kallikrein.[1] However, this compound's inhibitory activity is confined to this single class of proteases.[1]
Broad-spectrum protease inhibitor cocktails are mixtures of various inhibitors designed to provide comprehensive protection against multiple classes of proteases.[2] A typical cocktail contains inhibitors for serine, cysteine, aspartic, and metalloproteases.[2] These cocktails often include this compound or other serine protease inhibitors, in addition to compounds like E-64 (a cysteine protease inhibitor), pepstatin A (an aspartic protease inhibitor), and EDTA (a metalloprotease inhibitor).[3][4]
Quantitative Performance Comparison
In contrast, a broad-spectrum cocktail is designed for wider coverage. For instance, a commercially available cocktail was shown to inhibit ≥97% of total protease activity in a rat pancreas extract, which contains a wide variety of proteases.[6]
The following table summarizes the expected inhibitory performance based on the typical components of a broad-spectrum cocktail versus this compound alone.
| Protease Class | This compound Performance | Broad-Spectrum Cocktail Performance | Key Cocktail Components for this Class |
| Serine Proteases | High (e.g., Trypsin, Chymotrypsin, Plasmin, Kallikrein) | High | This compound, AEBSF, PMSF |
| Cysteine Proteases | None | High (e.g., Papain, Calpain, Cathepsins) | E-64, Leupeptin |
| Aspartic Proteases | None | High (e.g., Pepsin, Renin) | Pepstatin A |
| Metalloproteases | None | High (e.g., MMPs, Adamalysins) | EDTA, 1,10-Phenanthroline |
| Aminopeptidases | None | High | Bestatin |
Experimental Protocols
To evaluate the efficacy of protease inhibitors, a general protease activity assay can be employed. The specific substrate and conditions will vary depending on the protease class being investigated.
General Protease Inhibition Assay Protocol:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Keep samples on ice to minimize protease activity.
-
Inhibitor Addition: Aliquot the lysate into separate tubes. Add the desired concentration of this compound or the broad-spectrum protease inhibitor cocktail to the respective tubes. Include a "no inhibitor" control.
-
Substrate Addition: Add a protease-specific fluorogenic or chromogenic substrate to each tube.
-
Incubation: Incubate the reactions at the optimal temperature and time for the specific protease being assayed.
-
Detection: Measure the fluorescence or absorbance using a plate reader. A lower signal in the presence of an inhibitor indicates successful protease inhibition.
Example 1: Caspase-3 (Cysteine Protease) Activity Assay
This assay can be used to demonstrate the efficacy of a broad-spectrum cocktail, but not this compound, in inhibiting cysteine protease activity.
-
Prepare Cell Lysates: Induce apoptosis in a cell culture to activate caspases. Lyse the cells in a supplied lysis buffer.[7][8]
-
Inhibitor and Substrate Addition: In a 96-well plate, add cell lysate, the inhibitor (this compound or cocktail), and the caspase-3 substrate (e.g., DEVD-pNA).
-
Measurement: Read the absorbance at 405 nm.
Example 2: MMP-9 (Metalloprotease) Activity Assay
This assay demonstrates the effectiveness of EDTA-containing cocktails against metalloproteases.
-
Sample and Standard Preparation: Prepare standards and samples (e.g., cell culture supernatant) and add to a 96-well plate coated with an anti-MMP-9 antibody.[9][10]
-
Activation: Add APMA (p-aminophenylmercuric acetate) to activate pro-MMP-9.[9][10]
-
Inhibitor Addition: Add the inhibitor (this compound or cocktail with EDTA).
-
Substrate Reaction: Add a detection enzyme and a chromogenic substrate.[10]
-
Measurement: Read the absorbance at 405 nm.[10]
Visualizing the Impact: Signaling Pathways and Experimental Workflow
The choice between this compound and a broad-spectrum cocktail can be critical in studies of signaling pathways where multiple protease classes are active.
Experimental workflow for comparing protease inhibitor efficacy.
A key example of a signaling pathway where a broad-spectrum inhibitor is essential is in the context of tissue remodeling and apoptosis, which involves both serine proteases and metalloproteases.
Differential inhibition in a signaling pathway.
Conclusion and Recommendations
The choice between this compound and a broad-spectrum protease inhibitor cocktail depends entirely on the experimental context.
Use this compound when:
-
Your primary concern is the activity of well-characterized serine proteases.
-
You are studying a system where the activity of other protease classes is known to be negligible or is not relevant to your research question.
-
Downstream applications are sensitive to the components of a cocktail, such as EDTA in immobilized metal affinity chromatography (IMAC).[3]
Use a Broad-Spectrum Protease Inhibitor Cocktail when:
-
You are working with crude cell or tissue lysates where the full range of endogenous proteases is unknown.[2]
-
Your protein of interest is highly susceptible to degradation by multiple protease classes.
-
Your experimental goal is to achieve maximal protein protection.[6]
For most applications involving the preparation of cell and tissue extracts for downstream analysis such as Western blotting, immunoprecipitation, and mass spectrometry, a broad-spectrum protease inhibitor cocktail is the recommended choice to ensure the preservation of protein integrity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protease inhibitor cocktails | Abcam [abcam.com]
- 3. biocompare.com [biocompare.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Comparison of textilinin-1 with this compound as serine protease inhibitors and as antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mpbio.com [mpbio.com]
- 8. biogot.com [biogot.com]
- 9. quickzyme.com [quickzyme.com]
- 10. biovendor.com [biovendor.com]
Aprotinin's Role in Cellular Signaling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aprotinin and Other Serine Protease Inhibitors in Key Signaling Pathways
This compound, a well-known serine protease inhibitor, has long been utilized for its antifibrinolytic properties, particularly in surgical settings to reduce blood loss. However, its influence extends beyond hemostasis, impacting various intracellular signaling pathways implicated in inflammation, cell proliferation, and apoptosis. This guide provides a comparative analysis of this compound's role in specific signaling cascades—namely the c-Jun N-terminal kinase (JNK), Nuclear Factor-kappa B (NF-κB), and Protease-Activated Receptor 1 (PAR-1) pathways—against other relevant serine protease inhibitors.
Comparative Efficacy in Signaling Pathway Modulation
The following tables summarize the available quantitative data comparing the effects of this compound with other serine protease inhibitors on key signaling events and downstream cellular responses. It is important to note that direct comparative IC50 values for the inhibition of specific signaling molecules like phosphorylated JNK and activated NF-κB are not always available in the literature, reflecting a gap in current research. The data presented here is compiled from various studies and experimental contexts.
Table 1: Comparative Inhibition of Fibrinolysis
| Inhibitor | Target | IC50 | Reference |
| This compound | Fibrinolysis | 0.16 ± 0.02 µM | [1] |
| Tranexamic Acid | Fibrinolysis | 24.1 ± 1.1 µM | [1] |
Table 2: Effects on Cytokine and Inflammatory Mediator Expression
| Inhibitor | Target | Effect | Cell Type/Model | Reference |
| This compound | Cytokine-induced iNOS expression | Significant reduction | Murine bronchial epithelial cells | [2] |
| Tranexamic Acid | Cytokine-induced iNOS expression | No effect | Murine bronchial epithelial cells | [2] |
| This compound | TNF-α (post-CPB) | ~50% lower at 24 and 48 hours | Infants post-cardiac surgery | [3] |
| Tranexamic Acid | TNF-α (post-CPB) | Higher levels compared to this compound | Infants post-cardiac surgery | [3] |
| This compound | IL-10 (post-CPB) | Lower levels immediately post-CPB | Infants post-cardiac surgery | [3] |
| Tranexamic Acid | IL-10 (post-CPB) | 3-fold higher than this compound | Infants post-cardiac surgery | [3] |
Table 3: Inhibition of TMPRSS2 (a protease involved in viral entry)
| Inhibitor | Target | IC50 | Reference |
| Camostat | TMPRSS2 | 6.2 nM | [4] |
| Nafamostat | TMPRSS2 | 0.27 nM | [4] |
| Gabexate | TMPRSS2 | 130 nM | [4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways discussed in this guide and the points of intervention for serine protease inhibitors like this compound.
References
- 1. Evaluation of this compound and tranexamic acid in different in vitro and in vivo models of fibrinolysis, coagulation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 1 mediated altered Ca<sup>+2</sup> signaling in gliomas - Journal of King Saud University - Science [jksus.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
The Economic Tipping Point: A Cost-Effectiveness Analysis of Aprotinin Versus Lysine Analogs
In the critical landscape of surgical hemostasis, the choice of an antifibrinolytic agent carries significant weight, balancing clinical efficacy against economic realities. For researchers, scientists, and drug development professionals, understanding the nuanced cost-effectiveness of these inhibitors is paramount. This guide provides a detailed comparison of aprotinin, a serine protease inhibitor, with the lysine analogs tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA), supported by experimental data to inform clinical and research decisions.
Executive Summary
While this compound has demonstrated high efficacy in reducing perioperative bleeding, its higher acquisition cost has been a significant barrier.[1][2] In contrast, tranexamic acid and aminocaproic acid present as more cost-effective alternatives, with studies indicating comparable or slightly less potent hemostatic effects but at a fraction of the cost.[3][4] The overall cost-benefit analysis often favors the lysine analogs, particularly when considering the total cost of care, which includes drug acquisition, blood product transfusions, and management of adverse events.[1][2] However, in specific high-risk patient populations, the superior efficacy of this compound in reducing the need for re-operation due to bleeding may offset its higher initial cost.[5][6]
Mechanism of Action: A Visual Pathway
The antifibrinolytic activity of these agents centers on the inhibition of plasminogen activation and plasmin activity, key components of the fibrinolytic pathway that breaks down blood clots.
Caption: Mechanism of action of this compound and lysine analogs.
Comparative Efficacy and Cost-Effectiveness
The following tables summarize key quantitative data from comparative clinical studies.
Table 1: Efficacy in Cardiac Surgery
| Parameter | This compound | Tranexamic Acid | Aminocaproic Acid | Control/Placebo | Citation |
| Postoperative Blood Loss (mL) | 283 ± 233 | 311 ± 231 | 467 ± 234 | - | [4] |
| Thoracic Drainage (mL, median) | 511 | - | 655 | - | [1] |
| Patients Requiring RBC Transfusion (%) | 34% less than control | 39% less than control | 19% less than control | - | [5] |
| Re-operation for Bleeding (%) | 52% less than control | - | - | - | [5] |
Table 2: Cost Analysis in Cardiac Surgery
| Parameter | This compound | Tranexamic Acid | Aminocaproic Acid | Citation |
| Drug Acquisition Cost (per patient) | $1,080 | - | $11 | [1][2] |
| Total Bleeding-Related Costs (per patient, median) | $1,813 | - | $1,088 | [1][2] |
| Combined Pharmacological & Transfusion Costs (per patient) | $432.60 ± $118.70 | $58.10 ± $105.10 | $100.70 ± $158.60 | [4] |
| Estimated Gross Savings vs. TXA (per patient) | €3,136 | - | - | [5][7] |
Table 3: Efficacy and Cost in Orthopedic Surgery (Total Hip Arthroplasty)
| Parameter | Tranexamic Acid | Aminocaproic Acid | Control | Citation |
| Patients Requiring RBC Transfusion (%) | 9.7% | 6.8% | 24.7% | [8] |
| Mean RBC Units Transfused (per patient) | 0.15 | 0.11 | 0.48 | [8] |
| Medication Acquisition Cost (per surgery) | $39.58 | $2.70 | - | [8] |
Experimental Protocols
The data presented is derived from various clinical trials with specific methodologies. Below are representative protocols.
Protocol 1: Cardiac Surgery - this compound vs. Aminocaproic Acid
-
Study Design: A multicenter, randomized, prospective, blinded clinical trial.[1][2]
-
Patient Population: 204 patients undergoing repeated cardiac surgery.[1]
-
Intervention:
-
Endpoints: Postoperative thoracic drainage, allogeneic erythrocyte and platelet transfusions, time to chest closure, and bleeding-related costs.[1]
Protocol 2: Cardiac Surgery - this compound vs. Tranexamic Acid vs. Aminocaproic Acid
-
Study Design: A randomized clinical trial.[4]
-
Patient Population: 210 patients undergoing elective cardiac surgery.[4]
-
Intervention:
-
Endpoints: Postoperative blood loss, homologous transfusions, and the cost of pharmacological treatment and transfusions.[4]
Caption: Generalized experimental workflow for clinical trials.
Concluding Remarks
The decision to use this compound versus lysine analogs is a multifaceted one. While this compound may offer a slight advantage in reducing blood loss in high-risk surgeries, tranexamic acid and aminocaproic acid generally provide a more favorable cost-effectiveness profile for a broader patient population.[1][2][4] The significant cost savings associated with the lysine analogs, coupled with their robust safety and efficacy data, position them as the preferred first-line antifibrinolytic agents in many clinical scenarios. Future research should continue to delineate specific patient populations where the clinical benefits of this compound justify its higher cost.
References
- 1. Cost-benefit and efficacy of this compound compared with epsilon-aminocaproic acid in patients having repeated cardiac operations: a randomized, blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. medscape.com [medscape.com]
- 4. Hemostatic effects of this compound, tranexamic acid and epsilon-aminocaproic acid in primary cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of ε-Aminocaproic Acid and Tranexamic Acid in Reducing Postoperative Transfusions in Total Hip Arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Aprotinin
This guide provides essential safety and logistical information for the proper disposal of aprotinin, a polypeptide serine protease inhibitor, in a laboratory setting. The following step-by-step procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste management regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. This compound, in powdered form, can be irritating to the mucous membranes and upper respiratory tract[1].
Recommended Personal Protective Equipment (PPE):
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles[2][3]. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Suitable chemical-resistant gloves (e.g., nitrile) tested according to EN 374[4]. | Prevents skin contact and potential allergic reactions[5]. |
| Body Protection | Lab coat or appropriate protective clothing[2]. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required unless aerosols or dust are generated[6]. If so, use a NIOSH/MSHA-approved respirator[2][7]. | Prevents inhalation of this compound dust or aerosols. |
Always work in a well-ventilated area or under a chemical fume hood when handling this compound, especially in its powdered form[1][7].
Step-by-Step Disposal Procedure
The primary method for this compound disposal is to treat it as chemical waste in accordance with all applicable local, regional, and national regulations[3]. Do not dispose of this compound in household garbage or pour it down the drain[4][8].
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination.
Step 2: Preparing Solid this compound Waste for Disposal
-
For powdered this compound, carefully sweep up the material, minimizing dust generation[2][6].
-
Place the solid waste into a suitable, clearly labeled, and sealable container for disposal[2].
Step 3: Preparing Liquid this compound Waste for Disposal
-
For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand, or commercial absorbent pads)[7].
-
Scoop the absorbed material into a suitable, labeled, and sealed container for disposal.
Step 4: Managing Contaminated Materials
-
Handle contaminated packaging, gloves, and labware in the same manner as the this compound substance itself[4].
-
Place all contaminated disposables into a designated and clearly labeled waste container.
Step 5: Final Disposal
-
Store the sealed waste containers in a secure, dry area, away from incompatible materials such as strong acids, alkalis, or oxidizing agents[1].
-
Arrange for pickup and disposal through a licensed chemical waste disposal company[6]. Ensure that the waste is managed in an approved waste disposal facility[7].
Accidental Spill Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[7].
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment:
-
For solid spills: Vacuum or carefully sweep up the material to avoid creating dust, and place it in a suitable, sealed container for disposal[2].
-
For liquid spills: Cover the spillage with a suitable absorbent material. Once absorbed, collect the material and place it in an appropriate container for disposal[7].
-
-
Decontamination: After the material has been removed, decontaminate the spill site. Some sources suggest using a 10% caustic solution, followed by thorough ventilation of the area[7].
-
Waste Disposal: Dispose of the cleanup materials and spilled product as hazardous waste according to institutional and local guidelines.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
Experimental Protocols for Waste Treatment
Specific experimental protocols for the chemical decomposition or inactivation of this compound are not detailed in standard Safety Data Sheets. The recommended procedure is physical removal and disposal via a licensed contractor. However, for large quantities of pharmaceutical waste, the World Health Organization (WHO) describes general methods of "inertization" and "encapsulation" which could be considered, though they are not specifically validated for this compound[9].
-
Inertization: This process involves removing packaging, grinding the pharmaceuticals, and mixing them with water, cement, and lime to form a paste. This paste is then transported to a landfill and decanted with normal urban waste[9]. This method requires significant worker protection due to potential dust hazards[9].
-
Encapsulation: This involves filling containers with the pharmaceutical waste and then filling the remaining space with an immobilizing material like cement or plastic foam before disposal in a landfill.
These methods should only be considered in consultation with environmental safety professionals and local regulatory authorities. For standard laboratory-scale waste, the primary step-by-step procedure outlined in Section 2 is the recommended course of action.
References
- 1. ubpbio.com [ubpbio.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. agscientific.com [agscientific.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. services.gov.krd [services.gov.krd]
Essential Safety and Logistical Information for Handling Aprotinin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of Aprotinin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or Goggles | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] | To protect eyes from dust and splashes. |
| Face shield | Recommended in addition to goggles when there is a greater risk of splashing.[1][3] | ||
| Hand Protection | Chemically resistant gloves | To prevent skin contact. The specific glove material should be chosen based on the solvent used and breakthrough time.[2][3][4] | |
| Body Protection | Laboratory coat or Protective clothing | To prevent contamination of personal clothing.[1][2][3] | |
| Full protective suit | Recommended for protecting against chemical splashes.[1] | ||
| Respiratory Protection | NIOSH/MSHA approved respirator or European Standard EN 149 respirator | OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements[1][2] | Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when there is a risk of generating dust or aerosols.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. A chemical fume hood is recommended, especially for procedures that may generate dust or aerosols.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Before starting, inspect all PPE for integrity.
2. Handling this compound Powder:
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools for handling the powder.[1]
-
Measure and weigh the required amount carefully in a designated area to minimize contamination.
3. Solution Preparation:
-
When dissolving this compound, add the powder to the solvent slowly to prevent splashing.
-
This compound is soluble in water and aqueous buffer solutions.[5]
4. General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling this compound, even if gloves were worn.[3]
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.[1]
-
Ventilate: Ensure adequate ventilation of the area.[6]
-
Containment:
-
Decontamination: Decontaminate the spill site. Some sources suggest using a 10% caustic solution.[1]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous waste in accordance with federal, state, and local regulations.[1] It should be managed in an appropriate and approved waste disposal facility.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, lab coats, and absorbent materials, should be considered contaminated.
-
Packaging: Dispose of the container and any unused contents in accordance with federal, state, and local requirements.[1]
-
General Guidance: Do not allow the product to enter drains.[1] Consult with your institution's environmental health and safety department for specific disposal protocols.
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
It is important to note that while some safety data sheets do not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard, others warn that it may be harmful if swallowed, cause allergic skin reactions, or lead to respiratory issues if inhaled.[6][7] A significant concern is the potential for hypersensitivity or anaphylactic reactions, particularly with repeated exposure.[8][9] Therefore, treating this compound with a high degree of caution is always recommended.
References
- 1. agscientific.com [agscientific.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. drugs.com [drugs.com]
- 9. This compound.co.uk [this compound.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
